2-(Pyrazin-2-yl)butanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-pyrazin-2-ylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-6(8(11)12)7-5-9-3-4-10-7/h3-6H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMTUJNJPNBXHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=CN=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characterization of 2-(Pyrazin-2-yl)butanoic Acid: pKa and Aqueous Solubility
Foreword: The Critical Role of Physicochemical Properties in Drug Development
In the landscape of modern drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but a cornerstone of a successful research campaign. Among the most critical of these properties are the acid dissociation constant (pKa) and aqueous solubility. These parameters govern a molecule's behavior in physiological environments, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For researchers and scientists engaged in the development of novel therapeutics, an early and accurate determination of pKa and solubility is paramount to guide lead optimization, formulation development, and ultimately, clinical success.
Theoretical Framework: Understanding pKa and Solubility
The Significance of pKa
The pKa value is a quantitative measure of the strength of an acid in solution. It is the pH at which a chemical species will exist in a 50:50 equilibrium between its protonated and deprotonated forms. For a molecule like 2-(Pyrazin-2-yl)butanoic acid, which possesses both a weakly basic pyrazine ring and an acidic carboxylic acid group, multiple pKa values are expected.
-
The Carboxylic Acid Moiety: The butanoic acid side chain will have a pKa value characteristic of carboxylic acids. The electron-withdrawing nature of the adjacent pyrazine ring is expected to lower this pKa compared to a simple alkanoic acid, making it a stronger acid. For comparison, the pKa of pyrazinoic acid (pyrazine-2-carboxylic acid) is approximately 2.9.[1]
-
The Pyrazine Ring: The pyrazine ring contains two nitrogen atoms, which can be protonated. Pyrazine itself is a weak base, with a pKa of about 0.65 for its conjugate acid.[2][3] The presence of the butanoic acid substituent may slightly alter the basicity of the ring nitrogens.
The ionization state of a molecule at physiological pH (typically around 7.4) dictates its charge, which in turn affects its ability to cross biological membranes, bind to target proteins, and its overall solubility.
The Determinants of Aqueous Solubility
Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. It is a critical factor for oral drug absorption, as a drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. The solubility of this compound will be influenced by a balance of factors:
-
The Polar Carboxylic Acid Group: This group can participate in hydrogen bonding with water, contributing positively to solubility.[4]
-
The Pyrazine Ring: While the nitrogen atoms can act as hydrogen bond acceptors, the aromatic ring itself is somewhat lipophilic.
-
The Butyl Side Chain: The alkyl portion of the butanoic acid side chain is lipophilic and will tend to decrease water solubility.
-
Ionization State: The solubility of the molecule will be highly dependent on the pH of the solution relative to its pKa values. The ionized (charged) forms of the molecule will generally be more water-soluble than the neutral form.
Experimental Determination of pKa
The determination of pKa is a critical experimental step. Two widely accepted and robust methods are potentiometric titration and UV-Vis spectrophotometry.[5][6]
Potentiometric Titration: The Gold Standard
Potentiometric titration is a high-precision technique for pKa determination.[5] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.
Caption: Workflow for pKa determination by potentiometric titration.
-
Preparation: A solution of this compound (e.g., 1 mM) is prepared in purified water.[7] If solubility is limited, a co-solvent such as methanol or DMSO may be used, but the pKa value obtained will be an apparent pKa (pKaapp) and may require extrapolation to 0% co-solvent. The solution should be purged with nitrogen to remove dissolved carbon dioxide.[5][8]
-
Titration: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.[7][8] A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments to titrate the basic pyrazine nitrogens. Subsequently, a standardized solution of a strong base (e.g., 0.1 M NaOH) is used to titrate the carboxylic acid proton.[8]
-
Data Analysis: The pH is recorded after each addition of titrant. A plot of pH versus the volume of titrant added is generated. The pKa values correspond to the pH at the half-equivalence points, which can be identified from the inflection points of the titration curve (often determined using the first or second derivative of the curve).[8][9]
UV-Vis Spectrophotometry: A High-Throughput Alternative
This method is suitable for compounds that possess a chromophore close to the site of ionization, leading to a change in the UV-Vis absorbance spectrum upon protonation or deprotonation.[10][11] The pyrazine ring in the target molecule serves as a suitable chromophore.
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
-
Preparation: A series of buffer solutions with known pH values (e.g., from pH 1 to 12) and constant ionic strength are prepared.[10] A stock solution of this compound is made in a suitable solvent like DMSO.
-
Measurement: A small aliquot of the stock solution is added to each buffer solution in a 96-well plate or individual cuvettes.[10] The UV-Vis spectrum (e.g., 230-500 nm) is recorded for each sample.
-
Data Analysis: The absorbance at a wavelength that shows a significant change with pH is plotted against the pH of the buffers. The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the pKa value.[12]
Experimental Determination of Aqueous Solubility
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[13]
The Shake-Flask Method
This method involves equilibrating an excess amount of the solid compound in a specific solvent (e.g., water or a buffer of a particular pH) over a defined period.
Caption: Workflow for solubility determination by the shake-flask method.
-
Equilibration: An excess amount of solid this compound is added to a vial containing purified water or a buffer of a specific pH (e.g., pH 2.0, 5.0, and 7.4 to assess solubility at different ionization states). The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[14][15]
-
Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[15]
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
Predicted Physicochemical Properties and Data Summary
While experimental values for this compound are not available, we can estimate its properties based on related structures.
| Property | Related Compound | Experimental Value | Predicted Value for this compound | Rationale for Prediction |
| Acidic pKa | Pyrazinoic acid | ~2.9[1] | ~3.0 - 3.5 | The electron-donating effect of the propyl group (relative to a hydrogen) on the pyrazine ring is expected to slightly increase the pKa of the carboxylic acid, making it a slightly weaker acid than pyrazinoic acid. |
| Basic pKa | Pyrazine | ~0.65[2] | ~0.5 - 1.0 | The butanoic acid substituent is unlikely to have a major impact on the basicity of the distant ring nitrogens. |
| Aqueous Solubility | Pyrazinoic acid | Soluble in cold water[1][4] | Moderately Soluble | The increased lipophilicity from the additional three carbon atoms in the butanoic acid side chain will likely decrease the aqueous solubility compared to pyrazinoic acid. Solubility will be lowest near the isoelectric point and increase significantly at pH values above the acidic pKa and below the basic pKa. |
Implications for Drug Development
The predicted pKa of ~3.0-3.5 for the carboxylic acid moiety of this compound suggests that at physiological pH of 7.4, this group will be fully deprotonated and negatively charged. This has several important consequences:
-
Solubility: The charged form will enhance aqueous solubility, which is beneficial for formulation.
-
Permeability: The negative charge may hinder passive diffusion across lipid cell membranes, potentially impacting oral absorption.
-
Target Binding: The ionization state will be critical for interactions with biological targets, particularly if electrostatic interactions are involved.
The moderate predicted solubility highlights the need for careful formulation strategies to ensure adequate bioavailability. The pH-dependent solubility profile, which can be determined experimentally using the shake-flask method at different pH values, will be crucial for understanding its behavior in the gastrointestinal tract.
Conclusion
While direct experimental data for this compound is lacking, a robust framework for its physicochemical characterization can be established based on the properties of related pyrazine derivatives and standard analytical methodologies. The detailed protocols for potentiometric titration, UV-Vis spectrophotometry, and the shake-flask method provided in this guide offer a clear path for the empirical determination of its pKa values and aqueous solubility. The insights gained from these measurements will be invaluable for guiding the rational design and development of new drug candidates based on this chemical scaffold.
References
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available at: [Link]
-
Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry, 70, 117046. Available at: [Link]
-
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1925. Available at: [Link]
-
2-Pyrazinecarboxylic acid | C5H4N2O2 | CID 1047. PubChem. Available at: [Link]
-
Pyrazinoic acid. Wikipedia. Available at: [Link]
-
Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Periodico Tche Quimica, 16(32), 769-778. Available at: [Link]
-
pKa Data Compiled by R. Williams. Available at: [Link]
-
Chemical reactivity and bioactivity properties of pyrazinamide analogs of acetylsalicylic acid and salicylic acid using conceptual density functional theory. Scientific Reports, 10(1), 10141. Available at: [Link]
-
Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents on the Way to the Future Pharmaceutical Development. Journal of Chemical & Engineering Data, 60(3), 779-788. Available at: [Link]
-
Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 4(11), 1089-1093. Available at: [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA Product Properties Test Guidelines. Available at: [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]
-
How to measure pKa by UV-vis spectrophotometry. Chemagination. Available at: [Link]
-
(PDF) Chemical reactivity and bioactivity properties of pyrazinamide analogs of acetylsalicylic acid and salicylic acid using conceptual density functional theory. ResearchGate. Available at: [Link]
-
Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 59(5), 340-344. Available at: [Link]
-
Pyrazines and Related Ring Structures. ScienceDirect. Available at: [Link]
-
Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. New Journal of Chemistry, 41(19), 11007-11019. Available at: [Link]
-
Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PubMed. Available at: [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 940-947. Available at: [Link]
-
Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Open Journal of Physical Chemistry, 6(1), 19-29. Available at: [Link]
-
Pyrazinamide | C5H5N3O | CID 1046. PubChem. Available at: [Link]
-
Solubility Testing – Shake Flask Method. BioAssay Systems. Available at: [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available at: [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]
-
Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s510-s516. Available at: [Link]
-
(PDF) Pyrazinamide - Pharmaceutical, biochemical and pharmacological properties and reappraisal of its role in the chemotherapy of tuberculosis. ResearchGate. Available at: [Link]
-
(PDF) Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Available at: [Link]
-
STRUCTURE-ACTIVITY RELATIONSHIP (SAR) OF PYRAZINAMIDE. Docsity. Available at: [Link]
-
Pyrazine-2-carboxylic acid. Solubility of Things. Available at: [Link]
-
Development of Methods for the Determination of pKa Values. Chromatographia, 68(S1), 9-17. Available at: [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 25(24), 5946. Available at: [Link]
-
pKa of a dye: UV-VIS Spectroscopy. Available at: [Link]
-
(PDF) Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate. Available at: [Link]
-
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 10(1), 116-132. Available at: [Link]
-
Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3099-3113. Available at: [Link]
-
Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. IOP Conference Series: Materials Science and Engineering, 349, 012011. Available at: [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 41(26), 5267-5281. Available at: [Link]
-
(2~{S})-2-(1~{H}-pyrazol-3-ylcarbonylamino)butanoic acid. PubChem. Available at: [Link]
Sources
- 1. Pyrazinoic acid - Wikipedia [en.wikipedia.org]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. ijper.org [ijper.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. scispace.com [scispace.com]
- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ishigirl.tripod.com [ishigirl.tripod.com]
- 12. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. bioassaysys.com [bioassaysys.com]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
A Comprehensive Technical Guide to 2-(Pyrazin-2-yl)butanoic Acid for Advanced Research
Introduction: The Significance of the Pyrazine Scaffold in Medicinal Chemistry
The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its presence in natural products and FDA-approved drugs underscores its importance. Pyrazine derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2] The unique electronic properties of the pyrazine ring, coupled with its ability to participate in hydrogen bonding and other molecular interactions, make it an attractive building block for the design of novel therapeutics. This guide focuses on a specific derivative, 2-(Pyrazin-2-yl)butanoic acid, providing a detailed technical overview for its synthesis and characterization.
Part 1: Core Compound Identification
A clear and unambiguous identification of a chemical entity is paramount for reproducible scientific research. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| Chemical Name | This compound | IUPAC Nomenclature |
| CAS Number | 1341089-82-4 | Echemi[3], ChemBK[4] |
| Molecular Formula | C₈H₁₀N₂O₂ | ChemBK[4] |
| Molecular Weight | 166.18 g/mol | ChemBK[4] |
| Chemical Structure | - |
Part 2: Synthesis and Mechanistic Rationale
While specific literature on the synthesis of this compound is not abundant, a robust and logical synthetic pathway can be devised based on established organic chemistry principles, particularly the alkylation of heteroaromatic systems. The proposed synthesis involves a two-step process starting from the commercially available 2-methylpyrazine.
Experimental Protocol: A Self-Validating Synthesis
This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product purification.
Step 1: Deprotonation of 2-Methylpyrazine
-
Rationale: The methyl group of 2-methylpyrazine is weakly acidic and can be deprotonated by a strong, non-nucleophilic base to form a resonance-stabilized carbanion. Lithium diisopropylamide (LDA) is an ideal choice for this purpose due to its high basicity and steric hindrance, which minimizes side reactions.
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF, 100 mL).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.1 eq) to the cooled THF.
-
Add n-butyllithium (1.05 eq) dropwise while maintaining the temperature at -78 °C. Stir the resulting LDA solution for 30 minutes.
-
In a separate flask, dissolve 2-methylpyrazine (1.0 eq) in anhydrous THF (20 mL).
-
Slowly add the 2-methylpyrazine solution to the LDA solution at -78 °C. The solution should turn a deep color, indicating the formation of the carbanion. Stir for 1 hour.
-
Step 2: Alkylation and Acid Hydrolysis
-
Rationale: The generated carbanion is a potent nucleophile that can react with an electrophile to form a new carbon-carbon bond. Diethyl carbonate is used as the electrophile to introduce an ethoxycarbonyl group, which can then be hydrolyzed to the desired carboxylic acid. The subsequent acidic workup protonates the carboxylate to yield the final product.
-
Procedure:
-
To the carbanion solution at -78 °C, slowly add diethyl carbonate (1.2 eq).
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water (50 mL).
-
Acidify the mixture to pH 2-3 with 2M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
-
Synthesis Workflow Diagram
Caption: A workflow diagram illustrating the key steps in the synthesis of this compound.
Part 3: Comprehensive Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic and chromatographic techniques should be employed.
Analytical Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazine ring protons (typically in the aromatic region, δ 8.0-9.0 ppm), a triplet for the terminal methyl group of the butyl chain, a multiplet for the adjacent methylene group, and a triplet for the methine proton alpha to the carbonyl group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the pyrazine ring carbons, the carbonyl carbon of the carboxylic acid (δ ~170-180 ppm), and the aliphatic carbons of the butyl chain.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry in both positive and negative ion modes should be used to confirm the molecular weight. The expected [M+H]⁺ ion would be at m/z 167.08, and the [M-H]⁻ ion at m/z 165.07.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will show a broad O-H stretching band for the carboxylic acid around 2500-3300 cm⁻¹, a sharp C=O stretching band around 1700-1725 cm⁻¹, and characteristic C=N and C=C stretching vibrations for the pyrazine ring.
-
-
High-Performance Liquid Chromatography (HPLC):
-
The purity of the final compound should be assessed by reverse-phase HPLC. A purity of >95% is generally considered acceptable for most research applications.
-
Analytical Workflow Diagram
Caption: A diagram showing the analytical workflow for the structural elucidation and purity assessment of the synthesized compound.
Part 4: Potential Applications in Drug Discovery
The structural features of this compound suggest several potential applications in drug discovery and chemical biology.
-
Fragment-Based Drug Discovery (FBDD): The pyrazine ring is a common fragment in many bioactive molecules. This compound could be used in FBDD screening campaigns to identify novel binders for various biological targets.
-
Antimicrobial Research: Pyrazine derivatives, such as the anti-tuberculosis drug pyrazinamide, are known for their antimicrobial properties.[5] this compound could be investigated for its potential antibacterial or antifungal activity.[2][3][6]
-
Anticancer Drug Development: Many pyrazine-containing compounds have been explored as potential anticancer agents. The carboxylic acid moiety provides a handle for further chemical modification to improve potency and selectivity.
-
Chemical Probe Development: The carboxylic acid group can be readily derivatized to attach fluorescent tags, biotin, or other reporter groups, enabling the development of chemical probes to study biological pathways.
Part 5: Safety and Handling
As a novel chemical entity, this compound should be handled with care in a laboratory setting. While specific toxicity data is not available, general precautions for handling similar heterocyclic carboxylic acids should be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[7][8][9]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
References
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Hareesh, H. N., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1923. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 97% Purity, C8H10N2O2, 50 mg. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-pyrazine carboxylic acid chloride. Retrieved from [Link]
-
Patil, S., et al. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. ResearchGate. Retrieved from [Link]
-
Krátký, M., et al. (2007). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 12(10), 2297-2311. Retrieved from [Link]
-
Ihsanawatia, I., & Alni, A. (2022). Chemical Transformation of Pyrazine Derivatives. ALCHEMY Jurnal Penelitian Kimia, 18(1), 58-66. Retrieved from [Link]
-
Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 42(12), 8303-8378. Retrieved from [Link]
-
Behun, J. D., & Levine, R. (1960). The Chemistry of Pyrazine and Its Derivatives. IV. The Alkylation and Arylation of Methylpyrazine. The Journal of Organic Chemistry, 25(11), 1881-1884. Retrieved from [Link]
-
Pujiastuti, R., et al. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Journal of Physics: Conference Series, 1569, 042091. Retrieved from [Link]
-
Abd El-Wahab, A. H. F., et al. (2006). Pyrazine-2-substituted carboxamide derivatives: synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. Journal of the Serbian Chemical Society, 71(5), 471-481. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing butanoic acid.
-
Török, B., et al. (2000). Synthesis of carboxylic acid derivatives of 2-pyrazolines. Arkivoc, 2000(5), 183-193. Retrieved from [Link]
-
Quora. (2021). How to produce butanoic acid starting from 2-pentene. Retrieved from [Link]
-
Chen, J., et al. (2011). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. International Journal of Molecular Sciences, 12(10), 6848-6857. Retrieved from [Link]
-
Vedantu. (n.d.). How is butanoic acid prepared starting from an alcohol class 12 chemistry CBSE. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rjpbcs.com [rjpbcs.com]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. Pyrazine - Wikipedia [en.wikipedia.org]
- 5. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Metabolic Pathway Prediction & Analysis: 2-(Pyrazin-2-yl)butanoic Acid
Topic: Metabolic Pathway Prediction for 2-(Pyrazin-2-yl)butanoic Acid Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, DMPK Leads
Executive Summary & Structural Pharmacophore Analysis
This compound represents a chemical scaffold combining an electron-deficient heteroaromatic ring (pyrazine) with a short-chain, alpha-substituted carboxylic acid. In drug discovery, this structural motif presents a "dual-liability" profile that requires rigorous metabolic characterization.
From a medicinal chemistry perspective, the molecule is not merely a substrate for standard Cytochrome P450 (CYP) oxidation; it is a high-probability candidate for cytosolic metabolism (via Aldehyde Oxidase) and Phase II conjugation (via UGTs), which often dictates its pharmacokinetic (PK) fate and toxicity profile.
Structural Alerts & Metabolic Susceptibility[1][2][3]
-
Pyrazine Ring (1,4-Diazine): A pi-deficient system highly resistant to CYP-mediated epoxidation but exquisitely sensitive to nucleophilic attack by molybdenum hydroxylases (Aldehyde Oxidase/Xanthine Oxidase).
-
Alpha-Substituted Carboxylic Acid: The C2-substitution sterically hinders standard
-oxidation (mitochondrial), shunting the molecule toward acyl glucuronidation. -
Chiral Center (C2): The carbon linking the ethyl group, pyrazine ring, and carboxylate is chiral. Metabolic pathways (especially conjugation) may exhibit significant stereoselectivity.
Predicted Metabolic Pathways[2]
The metabolism of this compound is predicted to follow a bifurcated clearance mechanism. The dominant pathways are Phase II Acyl Glucuronidation and Phase I Cytosolic Hydroxylation .
Pathway A: Phase II Conjugation (Dominant Clearance)
The free carboxylic acid motif is the primary handle for metabolic clearance.
-
Enzymes: UGT1A1, UGT1A9, UGT2B7.
-
Process: The carboxylate oxygen acts as a nucleophile attacking the C1 position of UDP-glucuronic acid (UDPGA).
-
Product: 1-
-O-acyl glucuronide (1-O-AG) . -
Toxicological Implication (Critical): Acyl glucuronides are potentially reactive metabolites.[3] Unlike ether glucuronides, acyl glucuronides are esters that can undergo:
-
Intramolecular Rearrangement: Migration of the drug moiety from C1 to C2, C3, and C4 of the glucuronic acid ring.
-
Transacylation: Covalent binding to serum albumin or tissue proteins via nucleophilic attack by lysine residues, leading to hapten formation and potential idiosyncratic toxicity (DILI).
-
Pathway B: Phase I Cytosolic Oxidation (The "Hidden" Pathway)
Standard liver microsome (HLM) stability assays often underestimate the clearance of pyrazines because they lack the cytosolic fraction where Aldehyde Oxidase (AO) resides.
-
Mechanism: Nucleophilic attack by the molybdenum-oxo cofactor.
-
Enzymes: Aldehyde Oxidase (AOX1).
-
Regioselectivity: AO prefers electron-deficient carbons adjacent to ring nitrogens. For 2-substituted pyrazines, the C-5 position is the most sterically accessible and electronically favorable site for oxidation.
-
Product: 5-Hydroxy-2-(pyrazin-2-yl)butanoic acid (often tautomerizing to the pyrazinone form).
Pathway C: Minor Oxidative Pathways
-
N-Oxidation: Mediated by CYP450 or FMOs. Pyrazine
-oxides are common but often less abundant than AO metabolites. -
Side-Chain Hydroxylation: CYP-mediated hydroxylation of the terminal ethyl group (
or oxidation) is possible but likely secondary to the rapid conjugation of the carboxylic acid.
Visualization of Metabolic Map
The following diagram illustrates the predicted metabolic tree, distinguishing between cytosolic, microsomal, and conjugation events.
Figure 1: Predicted metabolic tree for this compound. Red arrows indicate cytosolic clearance; Green arrows indicate Phase II conjugation.
Experimental Validation Protocols
To validate these predictions, a standard S9 or Microsomal assay is insufficient. The following specific protocols are required.
Protocol A: Differentiating AO vs. CYP Metabolism
Objective: Confirm if the pyrazine ring is metabolized by cytosolic Aldehyde Oxidase (AO) or microsomal CYPs.
-
System: Human Liver Cytosol (HLC) vs. Human Liver Microsomes (HLM).
-
Incubation Conditions:
-
Arm 1 (HLC): Test compound (1
M) + HLC + Hydralazine (25 M, specific AO inhibitor). -
Arm 2 (HLC): Test compound (1
M) + HLC (No inhibitor). -
Arm 3 (HLM): Test compound (1
M) + HLM + NADPH (Standard CYP conditions).
-
-
Readout: LC-MS/MS monitoring of parent depletion and formation of +16 Da metabolite (Hydroxylation).
-
Interpretation:
-
If clearance is high in HLC but inhibited by Hydralazine, AO is the driver .
-
If clearance is only seen in HLM + NADPH, CYP is the driver .
-
Protocol B: Acyl Glucuronide Reactivity Assessment (T1/2 Assay)
Objective: Assess the chemical instability of the acyl glucuronide (AG) to predict idiosyncratic toxicity risk.
-
Synthesis: Biosynthesize the AG using HLM + UDPGA + Alamethicin (pore-forming peptide).
-
Degradation Assay:
-
Incubate the isolated AG in phosphate buffer (pH 7.4, 37°C).
-
Sample at t=0, 15, 30, 60, 120 min.
-
-
Analysis: Monitor the disappearance of the 1-
isomer and the appearance of isomeric mixtures (2-, 3-, 4-acyl glucuronides) via HPLC. -
Risk Metric:
- : High Risk (Highly reactive electrophile).
- : Low Risk .
Toxicological Implications & Risk Mitigation
The combination of an acidic tail and a pyrazine head presents specific safety hurdles.
| Risk Factor | Mechanism | Mitigation Strategy |
| Idiosyncratic DILI | Reactive acyl glucuronides binding to hepatocytes. | Introduce steric bulk near the carboxylate (e.g., gem-dimethyl) or replace -COOH with a bioisostere (e.g., tetrazole). |
| Species Differences | AO activity varies wildly (High in Humans/Monkeys, Low in Dogs/Rats). | Do not rely on Dog/Rat PK data alone. Use "Humanized" mouse models or SCID mice with human hepatocytes for PK prediction. |
| Renal Toxicity | Crystallization of pyrazine metabolites (analogous to uric acid). | Monitor urine pH and solubility of the 5-hydroxy metabolite. |
References
-
Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[5][6] Journal of Medicinal Chemistry. Link
-
Regan, S. L., et al. (2010). "Acyl glucuronides: the good, the bad and the ugly." Biopharmaceutics & Drug Disposition. Link
-
Obach, R. S., et al. (2006). "The utility of in vitro cytochrome P450 inhibition data in the prediction of drug-drug interactions." Journal of Pharmacology and Experimental Therapeutics. Link
-
Sanoh, S., et al. (2015). "Aldehyde Oxidase-Mediated Metabolism of Pyrazine Derivatives in Human Liver Cytosol." Drug Metabolism and Disposition. Link
-
Shipkova, M., et al. (2003). "Acyl glucuronide drug metabolites: toxicological and analytical implications." Therapeutic Drug Monitoring. Link
Sources
Methodological & Application
step-by-step synthesis protocol for 2-(Pyrazin-2-yl)butanoic acid
Application Note: High-Purity Synthesis of 2-(Pyrazin-2-yl)butanoic Acid
Malonate DisplacementExecutive Summary
This application note details a robust, self-validating protocol for the synthesis of This compound . While direct alkylation of pyrazineacetic acid esters is a theoretical route, it often suffers from poly-alkylation impurities. To ensure high fidelity and scalability suitable for drug development, this guide utilizes a Nucleophilic Aromatic Substitution (
By reacting 2-chloropyrazine with diethyl ethylmalonate , we pre-install the alkyl chain, eliminating selectivity issues. This is followed by hydrolysis and decarboxylation to yield the target scaffold. This method prioritizes atom economy, regioselectivity, and the use of commodity starting materials.
Retrosynthetic Analysis & Pathway
The synthesis is designed to be convergent. The pyrazine ring is electron-deficient, making it an excellent electrophile for enolates. We utilize the acidity of diethyl ethylmalonate (
Figure 1: Retrosynthetic strategy utilizing the pre-alkylated malonate to prevent side reactions.
Materials & Equipment
Reagents Table
| Reagent | CAS Registry | Purity | Role | Stoichiometry |
| 2-Chloropyrazine | 14508-49-7 | >98% | Electrophile | 1.0 equiv |
| Diethyl ethylmalonate | 133-13-1 | >97% | Nucleophile | 1.1 equiv |
| Sodium Hydride (NaH) | 7646-69-7 | 60% in oil | Base | 2.2 equiv |
| DMF (Anhydrous) | 68-12-2 | 99.8% | Solvent | 5 mL/mmol |
| Sodium Hydroxide | 1310-73-2 | Pellets | Hydrolysis | 5.0 equiv |
| Hydrochloric Acid | 7647-01-0 | 6M | Decarboxylation | Excess |
Equipment Requirements
-
Three-neck round-bottom flask (flame-dried).
-
Inert gas manifold (Nitrogen or Argon).
-
Reflux condenser.
-
Temperature controller with oil bath.
-
Rotary evaporator.
-
Vacuum oven.
Detailed Experimental Protocol
Phase 1: Coupling (Formation of the Diester)
Mechanism: The reaction proceeds via the addition-elimination mechanism characteristic of electron-deficient heterocycles. The pyrazine nitrogen atoms stabilize the Meisenheimer complex intermediate.
-
Inert Setup: Equip a dry 3-neck flask with a stir bar, thermometer, and addition funnel under positive nitrogen pressure.
-
Base Suspension: Charge the flask with NaH (2.2 equiv). Wash twice with dry hexane to remove mineral oil if strict weight accuracy is required; otherwise, account for the 60% dispersion. Suspend in anhydrous DMF (half of total volume). Cool to 0°C.
-
Nucleophile Formation: Dissolve diethyl ethylmalonate (1.1 equiv) in the remaining DMF. Add this solution dropwise to the NaH suspension over 30 minutes.
-
Observation: Vigorous evolution of
gas. The solution will turn yellow/clear. -
Critical Step: Stir at 0°C for an additional 30 minutes to ensure complete deprotonation.
-
-
Addition of Electrophile: Add 2-chloropyrazine (1.0 equiv) dropwise (neat or dissolved in minimal DMF).
-
Reaction: Remove the ice bath and heat the mixture to 80°C for 4–6 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1] The UV-active pyrazine spot will shift significantly.
-
-
Workup:
-
Cool to room temperature.
-
Quench carefully with saturated
solution (exothermic!). -
Extract with Ethyl Acetate (
).[2] -
Wash combined organics with water (
) and brine ( ) to remove DMF. -
Dry over
, filter, and concentrate.[2] -
Purification: Flash column chromatography (Silica, 0-20% EtOAc in Hexanes) yields Diethyl 2-ethyl-2-(pyrazin-2-yl)malonate .
-
Phase 2: Hydrolysis and Decarboxylation
Mechanism: Saponification converts the diester to the gem-dicarboxylic acid (malonic acid derivative), which is unstable upon heating in acidic media, ejecting
-
Saponification: Dissolve the intermediate diester from Phase 1 in Ethanol (5 mL/mmol). Add 5M NaOH aqueous solution (5.0 equiv).
-
Reflux: Heat to reflux for 2 hours.
-
Check: LC-MS should show the di-acid mass
.
-
-
Decarboxylation:
-
Concentrate the ethanol on a rotary evaporator.
-
Cool the aqueous residue to 0°C.
-
Acidify slowly with 6M HCl until pH < 1.
-
Heat: Reflux the acidic aqueous mixture at 100°C for 2–4 hours.
-
Observation: Gas evolution (
) indicates successful decarboxylation.
-
-
Isolation:
-
Cool to room temperature.
-
Adjust pH to ~3–4 (the isoelectric point region for extraction efficiency, though the acid is extractable at lower pH).
-
Extract with Dichloromethane (DCM) or EtOAc (
). -
Dry over
and concentrate.
-
-
Final Purification: Recrystallization from Hexane/EtOAc or reverse-phase HPLC if high purity (>99%) is required.
Quality Control & Validation
Expected Analytical Data:
| Method | Diagnostic Signal | Interpretation |
| 1H NMR (DMSO-d6) | Carboxylic acid proton (broad). | |
| Pyrazine aromatic protons. | ||
| Alpha-proton (chiral center). | ||
| Terminal methyl of the ethyl group. | ||
| LC-MS | Confirms molecular weight (C8H10N2O2). | |
| HPLC | Purity > 98% | Retention time distinct from 2-chloropyrazine. |
Self-Validating Checkpoints:
-
The Color Change: During Step 1 (Enolate formation), failure to evolve gas or change color implies inactive NaH (wet).
-
Decarboxylation Bubbles: In Phase 2, lack of bubbling upon heating in acid suggests incomplete hydrolysis or insufficient temperature.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase 1 | Wet DMF or inactive NaH. | Distill DMF over |
| Incomplete Decarboxylation | Temperature too low. | Ensure vigorous reflux (100°C+) in 6M HCl. Microwave irradiation (120°C, 15 min) is a viable alternative. |
| Product is an Oil | Trace solvent or impurities. | Triturate with cold pentane or diethyl ether to induce solidification. |
| Pyrazine Ring Degradation | Harsh oxidation or reduction. | Avoid strong reducing agents; Pyrazines are stable to acid/base but sensitive to strong nucleophilic reduction. |
References
-
Cheung, L. L., et al. "Discovery of Pyrazine-Based Inhibitors." Journal of Medicinal Chemistry, 2010. (General reference for pyrazine stability).
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007. (Mechanistic grounding for malonic ester synthesis).
- Verma, P. K., et al. "Synthesis of alpha-heteroaryl propionic acid derivatives via Knoevenagel condensation." Tetrahedron Letters, 2015. (Analogous chemistry for heteroaryl acetic acids).
-
Sigma-Aldrich. "Product Specification: 2-Chloropyrazine." (Precursor validation).
(Note: While specific literature for the exact "butanoic" derivative is sparse, this protocol is derived from the standard "Malonic Ester Synthesis" applied to electron-deficient heteroaromatics, a fundamental and verified reaction class in organic synthesis.)
Sources
catalytic mechanisms in the production of 2-(Pyrazin-2-yl)butanoic acid
Application Note: Catalytic Architectures for the Synthesis of 2-(Pyrazin-2-yl)butanoic Acid
Executive Summary & Strategic Overview
This compound (CAS 1341089-82-4) represents a critical heteroaromatic scaffold in medicinal chemistry, serving as a bioisostere for phenylacetic acid derivatives in protease inhibitors and antitubercular agents. The electron-deficient nature of the pyrazine ring presents unique synthetic challenges, rendering traditional electrophilic aromatic substitution ineffective.
This guide details three distinct catalytic workflows for its production, selected based on scalability, enantioselectivity requirements, and atom economy:
-
Palladium-Catalyzed
-Arylation: High precision, suitable for late-stage functionalization. -
Asymmetric Hydrogenation: The preferred route for chiral production at scale.
-
Radical C-H Functionalization (Minisci): A direct, "green" approach for rapid analog generation.
Retrosynthetic Analysis & Pathway Selection
The synthesis of this compound can be deconstructed into three primary catalytic disconnections.
Caption: Retrosynthetic disconnection strategies for this compound.
Protocol A: Palladium-Catalyzed -Arylation
Mechanism & Rationale:
The
Catalytic Cycle Visualization:
Caption: Pd(0)/Pd(II) catalytic cycle emphasizing the role of sterically demanding ligands.
Experimental Protocol:
-
Enolate Formation:
-
Charge a flame-dried Schlenk flask with LiHMDS (1.1 equiv, 1.0 M in THF).
-
Cool to -78°C. Dropwise add tert-butyl butyrate (1.0 equiv). Stir for 30 min. Note: The tert-butyl ester prevents Claisen self-condensation.
-
-
Coupling Reaction:
-
In a separate vial, mix Pd(dba)2 (1 mol%) and P(t-Bu)3 (2 mol%) in toluene. Stir for 15 min to generate the active Pd(0) species.
-
Add 2-chloropyrazine (1.0 equiv) to the catalyst solution.
-
Transfer the catalyst/substrate mixture to the enolate solution at room temperature.
-
-
Completion:
-
Heat to 80°C for 4-12 hours. Monitor conversion by GC-MS.
-
Quench with saturated NH4Cl. Extract with EtOAc.
-
-
Hydrolysis (Deprotection):
-
Treat the isolated ester with TFA/DCM (1:1) at 0°C to yield the free acid.
-
Protocol B: Asymmetric Hydrogenation (Chiral Synthesis)
Mechanism & Rationale: For drug development requiring the (S)- or (R)- enantiomer, asymmetric hydrogenation of the unsaturated precursor (2E)-2-[(pyrazin-2-yl)methylidene]butanoic acid is the gold standard.
Precursor Synthesis: Condensation of pyrazine-2-carbaldehyde with butanoic anhydride (Perkin conditions) or triethyl 2-phosphonobutyrate (HWE reaction) yields the alkene.
Catalytic Protocol:
| Component | Specification | Role |
| Substrate | (E)-2-(Pyrazin-2-yl)but-2-enoic acid | Prochiral olefin |
| Catalyst Precursor | [Rh(COD)2]BF4 | Metal source |
| Chiral Ligand | (R,R)-Me-DuPhos or (S)-BINAP | Induces chirality |
| Solvent | Degassed MeOH | Promotes H2 solubility |
| H2 Pressure | 5–10 bar | Reagent |
Step-by-Step:
-
Catalyst Preparation: In a glovebox, mix [Rh(COD)2]BF4 (1 mol%) and (S)-BINAP (1.1 mol%) in degassed MeOH. Stir until the solution turns clear orange.
-
Hydrogenation: Add the substrate (0.5 M concentration). Transfer to a high-pressure autoclave.
-
Reaction: Pressurize with H2 (10 bar). Stir at 25°C for 12 hours.
-
Workup: Vent H2. Filter through a pad of silica to remove Rh. Concentrate to yield the chiral acid.
-
Quality Control: Check ee% using Chiral HPLC (Chiralcel OD-H column, Hexane/IPA/TFA mobile phase).
-
Protocol C: Minisci Radical Alkylation (Direct C-H)
Mechanism & Rationale: This method avoids halogenated precursors by generating a nucleophilic alkyl radical from butyric acid, which attacks the protonated (electron-deficient) pyrazine ring.
Reaction Scheme:
Protocol:
-
Dissolve pyrazine (1 equiv) and butyric acid (5 equiv) in 10% aqueous H2SO4.
-
Add AgNO3 (0.1 equiv) as the catalyst.
-
Heat to 70°C. Dropwise add a solution of (NH4)2S2O8 (1.5 equiv) over 1 hour.
-
Mechanism:[1][2][3][4] Persulfate oxidizes Ag(I) to Ag(II). Ag(II) decarboxylates butyric acid to form the propyl radical (Wait, this forms a propyl radical, losing a carbon. To get the butanoic acid chain attached at the alpha position, we need a different radical source or a specific functionalized radical. Correction: Standard Minisci with butyric acid yields propylpyrazine. To get the acid moiety attached, one must use alpha-keto acids or specific radical precursors like ethyl 2-iodobutyrate with Fenton chemistry).
-
Refined Protocol: Use Ethyl 2-iodobutyrate + Fe(II)/H2O2 (Fenton conditions) in DMSO. The radical generates at the alpha-position of the ester and attacks the pyrazine.
-
Analytical Data & Quality Control
Characterization Table:
| Test | Expected Result | Notes |
| 1H NMR (DMSO-d6) | Diagnostic pyrazine protons shift downfield. | |
| LC-MS (ESI+) | [M+H]+ = 167.18 m/z | Pyrazine nitrogen protonates easily. |
| Appearance | White to off-white solid | Color indicates purity (yellow = oxidation). |
References
-
Hartwig, J. F., et al. (2002). "Efficient Synthesis of
-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates." Journal of the American Chemical Society. Link -
Minisci, F., et al. (1971).[5] "Nucleophilic Character of Alkyl Radicals in Substitution Reactions of Heterocyclic Bases." Tetrahedron. Link
-
Burk, M. J. (1991). "C2-symmetric bis(phospholanes) and their use in highly enantioselective hydrogenation reactions." Journal of the American Chemical Society. Link
-
PubChem Compound Summary. (2023). "this compound." National Center for Biotechnology Information. Link
Sources
solvent selection for 2-(Pyrazin-2-yl)butanoic acid extraction
Application Note: Solvent Selection & Extraction Protocol for 2-(Pyrazin-2-yl)butanoic Acid
Executive Summary
This guide details the solvent selection and extraction methodology for This compound (CAS: 1132694-27-1). Unlike simple aliphatic acids, this molecule exhibits amphoteric behavior due to the presence of a basic pyrazine ring (pKa ~0.6) and an acidic carboxylic tail (pKa ~3.8). Successful isolation requires a precise "pH-swing" extraction strategy to navigate the zwitterionic, cationic, and anionic species distribution.
This protocol prioritizes Ethyl Acetate (EtOAc) and 2-Methyltetrahydrofuran (2-MeTHF) as primary solvents, balancing extraction efficiency (LogD optimization) with green chemistry principles.
Physicochemical Profile & Challenges
To select the correct solvent, one must understand the ionization states of the target molecule.
-
Structure: A lipophilic butyl chain connects a polar carboxylic acid to a nitrogen-containing pyrazine heterocycle.
-
pKa 1 (Pyrazine Nitrogen): ~0.6 – 1.0 (Weakly basic). At pH < 1, the nitrogen protonates, forming a water-soluble cation.
-
pKa 2 (Carboxylic Acid): ~3.7 – 3.8 (Weakly acidic). At pH > 4, the acid deprotonates, forming a water-soluble carboxylate anion.
-
The "Goldilocks" Zone: Extraction into an organic solvent is only efficient when the molecule is neutral . This occurs in the narrow pH window of 2.5 to 3.5 .
Table 1: Physicochemical Properties
| Property | Value (Approx.) | Implication for Extraction |
| Molecular Weight | 166.18 g/mol | Small molecule, amenable to standard LLE. |
| LogP (Neutral) | ~1.2 | Moderately lipophilic; requires polar organic solvents. |
| LogD (pH 7.0) | -1.5 | Highly water-soluble (anionic); cannot be extracted. |
| LogD (pH 3.0) | ~1.0 | Optimal for extraction. |
| Solubility | Water, Methanol, DMSO | High aqueous solubility requires "salting out". |
Solvent Selection Strategy
We evaluated solvents based on partition coefficient efficiency, selectivity against impurities, and environmental safety (ICH Q3C guidelines).
Primary Recommendation: Ethyl Acetate (EtOAc)[1]
-
Why: Excellent solubility for the neutral species; forms azeotropes with water that aid in drying; low toxicity (Class 3).
-
Trade-off: Hydrolysis potential at very low/high pH (minimize contact time).
Green Alternative: 2-Methyltetrahydrofuran (2-MeTHF)[1]
-
Why: Higher saturation limit for polar acids than EtOAc; separates cleanly from water (lower miscibility than THF); derived from renewable resources.
-
Benefit: Superior stability under acidic/basic conditions compared to esters.
Solvent Comparison Matrix
| Solvent | Extraction Efficiency (pH 3) | Selectivity | Green Score | Recommendation |
| Ethyl Acetate | High | High | Good | Standard |
| 2-MeTHF | Very High | Moderate | Excellent | Green Choice |
| Dichloromethane (DCM) | High | Low | Poor | Avoid (Genotoxic) |
| MTBE | Moderate | High | Moderate | Secondary Option |
Optimized Extraction Protocol
This protocol utilizes a Reverse-Phase pH-Swing technique. This method first removes non-acidic impurities while the product is in the aqueous phase, then isolates the product.
Reagents Required:
-
Crude reaction mixture (aqueous).[1]
-
Solvent: Ethyl Acetate (HPLC Grade) or 2-MeTHF.[2]
-
Acid: 1M and 6M Hydrochloric Acid (HCl).
-
Base: 2M Sodium Hydroxide (NaOH) or Sat. Sodium Bicarbonate (
). -
Brine (Saturated NaCl).
-
Drying Agent: Anhydrous Sodium Sulfate (
).
Step-by-Step Methodology
Step 1: Basification (Impurity Purge)
-
Adjust the aqueous reaction mixture to pH 9.0 – 10.0 using 2M NaOH.
-
Wash the aqueous layer with 1 volume of Isopropyl Acetate or MTBE .
-
Action: Stir vigorously for 10 mins, separate phases.
-
Result: Discard the organic layer (contains non-acidic impurities). Keep the Aqueous Layer .
-
Step 2: Acidification (Target Isolation)
-
Cool the aqueous layer to 5–10°C.
-
Slowly add 1M HCl to adjust pH to 2.8 – 3.2 .
-
Critical Control Point:Do NOT overshoot to pH < 1.0. If pH drops below 1.0, the pyrazine ring protonates (
), rendering the molecule water-soluble again. Use a calibrated pH meter.
-
Step 3: Salting Out & Extraction
-
Add NaCl to the aqueous solution until saturation (Salting Out effect).
-
Extract with Ethyl Acetate (3 x 0.5 volumes relative to aqueous phase).
-
Tip: If using 2-MeTHF, 2 x 0.5 volumes is usually sufficient due to higher efficiency.
-
-
Combine the organic layers.
Step 4: Wash & Dry
-
Wash combined organics with a small volume (0.1x) of Brine.
-
Note: Avoid water washes, as the product has partial water solubility.
-
-
Dry over Anhydrous
for 30 minutes. -
Filter and concentrate under reduced pressure (Rotavap) at 40°C.
Process Visualization
Figure 1: pH-Dependent Speciation & Extraction Logic
This diagram illustrates why the pH window of 2.5–3.5 is critical for isolating the neutral species.
Caption: Speciation of this compound. Extraction is only viable in the green zone (Neutral).
Figure 2: Extraction Workflow
Caption: Optimized Reverse-Phase pH-Swing Extraction Workflow.
Troubleshooting & Validation
-
Issue: Low Recovery.
-
Cause: pH drift during extraction. The pyrazine ring can buffer the solution.
-
Fix: Re-check pH of the aqueous layer after the first extraction. If it rose above 4.0, re-acidify to 3.0.
-
-
Issue: Emulsions.
-
Cause: Zwitterionic character at the interface.
-
Fix: Filter the biphasic mixture through a Celite pad before separation or increase brine concentration.
-
-
Validation:
-
Purity check via HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
-
Identity check via 1H-NMR (DMSO-d6).[5] Look for pyrazine protons (~8.5-8.7 ppm).
-
References
-
PubChem. (n.d.). 4-(Pyrazin-2-yl)butanoic acid Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved October 26, 2023, from [Link]
-
Lalikoglu, M. (2021). Separation of butyric acid from aqueous media using menthol-based hydrophobic deep eutectic solvent. Springer Professional. Retrieved October 26, 2023, from [Link]
-
Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Retrieved October 26, 2023, from [Link]
-
Doležal, M., et al. (2009). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. Retrieved October 26, 2023, from [Link]
Sources
- 1. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US3033864A - Purification of pyrazine - Google Patents [patents.google.com]
- 4. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjpbcs.com [rjpbcs.com]
Application Note: Optimized Coupling Strategies for 2-(Pyrazin-2-yl)butanoic Acid in Peptidomimetics
Executive Summary
The incorporation of 2-(Pyrazin-2-yl)butanoic acid into peptide backbones presents a unique set of synthetic challenges. Unlike standard amino acids, this building block possesses a highly acidic
This Application Note details two optimized protocols designed to suppress racemization while maintaining high coupling efficiency. Protocol A (T3P®) is established as the "Gold Standard" for optical purity, while Protocol B (HATU/HOAt) offers a high-speed alternative for difficult steric couplings.
The "Alpha-Proton Liability": Mechanistic Insight
To successfully couple this compound, one must understand the root cause of its instability. The pyrazine ring is
During activation, the risk of racemization peaks. This occurs primarily through two pathways:[1][2]
-
Direct Enolization: Base-mediated proton abstraction from the active ester.
-
Oxazolone Formation: Cyclization of the activated intermediate, which is highly prone to deprotonation/reprotonation, scrambling the stereocenter.
Racemization Pathway Visualization
Figure 1: The "Danger Zone" of coupling. The formation of the Oxazolone intermediate is the primary driver of racemization in electron-deficient heteroaryl acids.
Strategic Approaches
Strategy A: Propylphosphonic Anhydride (T3P) – The Gold Standard
Why it works: T3P (supplied as 50% solution in EtOAc/DMF) acts as a potent coupling agent that does not generate a free acid byproduct in the same way as carbodiimides. Crucially, it performs well with weak bases (like Pyridine or N-Methylmorpholine) or even under neutral conditions, drastically reducing the
-
Best for: Enantiopure couplings, scale-up (water-soluble byproducts).[3]
-
Trade-off: Slower reaction time compared to HATU.
Strategy B: HATU / HOAt – The High-Reactivity Route
Why it works: The 7-azabenzotriazole (At) moiety creates a highly reactive active ester that reacts with the amine faster than the rate of racemization.
-
Best for: Extremely sterically hindered amines where T3P fails.
-
Critical Control: Must use "Collidine" (TMP) instead of DIPEA to minimize basicity.
Experimental Protocols
Protocol A: T3P-Mediated Low-Epimerization Coupling
Recommended for initial attempts and scale-up.
Reagents:
-
This compound (1.0 equiv)
-
Amine/Peptide partner (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)
-
Base: N-Methylmorpholine (NMM) or Pyridine (2.5 - 3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)
Step-by-Step Procedure:
-
Dissolution: Dissolve the carboxylic acid and the amine component in the minimum amount of dry solvent (EtOAc preferred for workup; DMF for solubility) at 0°C.
-
Base Addition: Add NMM (or Pyridine) dropwise. Note: Avoid DIPEA/TEA unless absolutely necessary.
-
Coupling Agent: Add the T3P solution dropwise over 5 minutes while stirring at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–12 hours. Monitor conversion by LCMS.
-
Workup (Self-Validating Step):
-
Dilute with EtOAc.
-
Wash with water (x2), 5% NaHCO3 (x2), and 0.5M HCl (x1 - Quick wash only to remove pyridine, avoid prolonged acid contact).
-
T3P byproducts are water-soluble, ensuring a clean organic layer.
-
Protocol B: HATU/HOAt High-Steric Coupling
Use only if Protocol A fails to drive conversion.
Reagents:
-
Acid (1.0 equiv)[4]
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
HOAt (1.1 equiv) - Crucial additive to suppress racemization.
-
Base: 2,4,6-Collidine (TMP) (2.0 - 3.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step Procedure:
-
Pre-Cooling: Dissolve the acid and HOAt in DMF and cool to 0°C.
-
Activation (The Critical Window): Add HATU and Collidine. Stir for exactly 1-2 minutes .
-
Warning: Do NOT pre-activate for >5 minutes. The active ester of this specific pyrazine acid is unstable and will racemize if left without the amine.
-
-
Amine Addition: Immediately add the amine component (pre-dissolved in DMF).
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT.
-
Quench: Quench with water/ice immediately upon completion (check LCMS at 1h).
Comparative Data & Troubleshooting
Solvent & Base Compatibility Table
| Variable | Recommendation | Rationale |
| Base | NMM / Collidine | pKa of conjugate acid is lower (7.4) compared to DIPEA (10.5), reducing |
| Solvent | EtOAc / DCM | Non-polar solvents stabilize the H-bond network, often suppressing oxazolone formation better than DMF. |
| Additive | HOAt / Oxyma | Superior to HOBt for suppressing racemization in heteroaryl systems. |
| Temp | 0°C | Never heat this reaction. Thermal energy accelerates racemization exponentially. |
Workflow Logic Diagram
Figure 2: Decision matrix for selecting the optimal coupling condition based on solubility and reactivity.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5] Organic Process Research & Development. Link
-
Context: Establishes T3P as the preferred reagent for scale-up and racemization suppression.[5]
-
-
Han, S. Y., & Kim, Y. A. (2004).[6] Recent development of peptide coupling reagents in organic synthesis.[5][6][7] Tetrahedron.[5] Link
- Context: definitive review on HATU/HOAt mechanisms and the oxazolone racemization p
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[5] Chemical Society Reviews. Link
- Context: Discusses the pKa influence of base selection (Collidine vs DIPEA) on chiral integrity.
-
Bachem. (2024). Peptide Coupling Reagents: A Guide to Racemization Suppression.Link
- Context: General industry protocols for handling alpha-heteroaryl amino acids.
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. amri.staging.ribbitt.com [amri.staging.ribbitt.com]
- 6. bachem.com [bachem.com]
- 7. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
Troubleshooting & Optimization
removing metal catalyst residues from 2-(Pyrazin-2-yl)butanoic acid
Topic: Efficient Removal of Metal Catalyst Residues from 2-(Pyrazin-2-yl)butanoic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Challenge of Purity in API Synthesis
The synthesis of complex organic molecules such as this compound, a key intermediate in pharmaceutical development, often relies on the use of transition metal catalysts. Palladium-catalyzed cross-coupling reactions, for instance, are indispensable for forming essential carbon-carbon bonds.[1][2] However, the very efficiency of these catalysts presents a significant downstream challenge: their complete removal from the final Active Pharmaceutical Ingredient (API).
Residual metal impurities are not benign; they can compromise the safety, efficacy, and stability of the final drug product. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation's Q3D (ICH Q3D) guideline, impose strict limits on these elemental impurities.[3][4] Therefore, developing a robust, validated strategy for catalyst removal is not just a matter of good science—it is a regulatory necessity.
This guide provides in-depth troubleshooting advice and methodologies to address the specific challenges of removing metal catalyst residues from this compound, ensuring your final compound meets the highest standards of purity.
Section 1: Troubleshooting Guide for Catalyst Removal
This section addresses common problems encountered during the purification of this compound.
Q1: My final product has a persistent grey/black discoloration after initial filtration, and I suspect it's residual palladium. How do I fix this?
Symptom: The isolated solid product is off-color (typically grey, black, or metallic sheen), suggesting the presence of heterogeneous catalyst particles (e.g., Palladium on Carbon, Pd(0) black).
Root Cause Analysis: This issue almost always points to inefficient filtration of a heterogeneous catalyst. Standard filter paper may not be sufficient to capture fine catalyst particles, or colloidal metal particles may have formed which pass through conventional filters.
Solutions & Protocols:
-
Optimize Filtration Technique: The simplest approach is often to refine the filtration process.
-
Celite® Filtration: This is a highly effective method for trapping fine particulates.[5]
-
Protocol:
-
Place a sintered glass funnel on a clean filter flask.
-
Create a slurry of Celite® (diatomaceous earth) in your reaction solvent.
-
Pour the slurry into the funnel to form a compact pad (1-2 cm thick).
-
Gently apply a vacuum to settle the pad, ensuring no cracks form.
-
Wash the pad with fresh solvent.
-
Dissolve your crude this compound in a suitable solvent and pass the solution through the pre-prepared Celite® pad.
-
Wash the pad with additional solvent to ensure complete recovery of your product.
-
-
-
Membrane Filtration: For extremely fine or colloidal particles, a membrane filter (e.g., 0.45 µm PTFE) can be used after an initial coarse filtration.[6]
-
-
Adsorption on Activated Carbon: Activated carbon is highly effective at adsorbing residual palladium and can simultaneously remove color impurities.[7]
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent.
-
Add 1-5% w/w activated carbon to the solution.
-
Stir the mixture at room temperature for 1-4 hours. Note: Heating can sometimes improve efficiency, but should be tested to avoid product degradation.
-
Remove the activated carbon via Celite® filtration as described above.
-
-
Troubleshooting Workflow for Particulate Contamination
Caption: Decision tree for removing particulate metal residues.
Q2: My product is colorless, but ICP-MS analysis shows palladium levels are still above the acceptable limit (>10 ppm). What's happening?
Symptom: The product appears clean, but analytical testing reveals high levels of residual metal.
Root Cause Analysis: This indicates the presence of soluble metal species. Homogeneous catalysts or leached metal from heterogeneous catalysts can remain dissolved in the product solution. The pyrazine nitrogen and carboxylic acid moiety in your target molecule can act as ligands, chelating the metal and making it difficult to remove by simple physical methods.
Solutions & Protocols:
-
Metal Scavengers: This is the most targeted and effective approach for removing soluble metal species.[1][8] Scavengers are solid-supported materials (often silica or polymer-based) functionalized with groups that have a high affinity for the target metal.[9]
-
Protocol for Using a Thiol-Based Silica Scavenger (for Palladium):
-
Dissolve the crude this compound in a suitable solvent (e.g., Toluene, THF, Acetonitrile).
-
Add the scavenger resin (typically 3-5 equivalents relative to the estimated residual metal).
-
Stir the mixture at room temperature or with gentle heating (40-60°C) for 4-16 hours.[9] Reaction time and temperature should be optimized for your specific case.
-
Filter off the resin and wash it with fresh solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Submit the purified sample for repeat ICP-MS analysis to confirm removal.
-
-
-
Liquid-Liquid Extraction (LLE) with a Chelating Agent: An aqueous wash with a solution containing a strong chelating agent can pull the metal out of the organic phase.
-
Protocol:
-
Dissolve your product in an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash the organic solution one to three times with a 1-5% aqueous solution of EDTA, N-acetylcysteine, or thiourea.
-
Perform a final wash with brine to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
-
Recrystallization: While sometimes effective, recrystallization can also concentrate metal impurities within the crystal lattice.[8] It is often best used as a final polishing step after treatment with scavengers or activated carbon.
Section 2: Method Selection & Optimization
Choosing the right purification strategy from the outset can save significant time and resources. The decision depends on the nature of the catalyst, the scale of the reaction, and the required purity level.
Comparison of Common Metal Removal Techniques
| Method | Target Catalyst State | Advantages | Disadvantages | Typical API Loss |
| Celite® Filtration | Heterogeneous (Particulate) | Simple, fast, low cost | Ineffective for soluble or colloidal metals | < 1% |
| Activated Carbon | Heterogeneous & some Soluble | Low cost, removes color impurities | Can adsorb the product, variable efficacy[7] | 2-10% |
| Recrystallization | Soluble | Can achieve very high purity | API loss in mother liquor, may trap impurities[10] | 5-20% |
| Chromatography | Soluble & Heterogeneous | Highly effective, separates other impurities | Costly, solvent intensive, difficult to scale | 5-15% |
| Metal Scavengers | Soluble | Highly selective, very effective, easy to scale[8][10] | Higher initial cost than bulk materials | < 2% |
General Workflow for Selecting a Purification Method
Caption: General workflow for selecting a metal catalyst purification strategy.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the acceptable limits for residual palladium in an API? A: According to the ICH Q3D guideline, palladium is a Class 2B element. The permitted daily exposure (PDE) for oral administration is 100 µ g/day .[3][11] The corresponding concentration limit in the API (in ppm) is calculated based on the maximum daily dose of the drug. For early-stage research compounds where the final dose is unknown, a conservative internal limit of <10 ppm is a common industry standard.[12]
Q: How can I accurately quantify the amount of residual metal catalyst? A: The industry standard for accurate and sensitive quantification of trace metals is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectroscopy (ICP-OES).[13] These techniques can detect metals down to parts-per-billion (ppb) levels. For rapid process checking, colorimetric or fluorimetric methods can be used, but they may be less accurate and should be validated against a reference method like ICP-MS.[14][15]
Q: Why is simple filtration not always effective for removing palladium? A: Filtration is only effective for removing insoluble, heterogeneous catalyst particles.[5] Many palladium-catalyzed reactions use homogeneous catalysts that are soluble in the reaction mixture. Furthermore, heterogeneous catalysts can "leach" soluble palladium species into the solution, which will pass through a filter.
Q: What factors should I consider when choosing a metal scavenger? A: Several factors are critical for selecting the right scavenger:
-
Metal and its Oxidation State: The type of functional group on the scavenger should have a high affinity for the target metal. For example, thiol-based scavengers are excellent for soft metals like Pd(II).[6]
-
Solvent Compatibility: The scavenger must be stable and effective in your chosen solvent system.[10]
-
Product Structure: Ensure the scavenger does not react with or bind to your product. The acidic nature of this compound might interact with basic amine scavengers, so a neutral thiol or phosphine-based scavenger is often a better choice.
Q: Can I use a combination of methods? A: Absolutely. A multi-step approach is often the most robust strategy. For example, you might perform an initial filtration through Celite® to remove the bulk of a heterogeneous catalyst, followed by treatment with a metal scavenger to remove any leached, soluble species, and finish with a recrystallization step to achieve high purity.
References
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?[Link]
-
ResearchGate. (2025). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. [Link]
-
SpinChem. Palladium catalyst recovery using scavenger resin. [Link]
-
ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]
-
ACS Medicinal Chemistry Letters. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]
-
Pramana Research Journal. (2019). Synthesis and Characterization of 2-Pyrazoline Derivatives. [Link]
-
ICH. (2022). Guideline for Elemental Impurities Q3D(R2). [Link]
-
Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]
-
NIH PMC. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]
-
RSC Publishing. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. [Link]
-
European Medicines Agency (EMA). ICH Q3D Elemental impurities - Scientific guideline. [Link]
-
C&EN. Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. [Link]
-
ICH. (2019). Guideline for Elemental Impurities Q3D(R1). [Link]
-
NIH. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. [Link]
-
FDA. Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. [Link]
-
Royal Society of Chemistry. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. [Link]
-
ResearchGate. (2025). ICH Q3D (R2): Guidelines for Elemental Impurities. [Link]
-
MDPI. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. [Link]
-
ResearchGate. (2025). A transition metal complex containing pyrazine-2,5-dicarboxylato bridging ligands: A novel three-dimensional manganese(II) compound. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. mdpi.com [mdpi.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 8. biotage.com [biotage.com]
- 9. Metal Scavengers [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arborassays.com [arborassays.com]
- 14. pharmtech.com [pharmtech.com]
- 15. books.rsc.org [books.rsc.org]
troubleshooting solubility issues of 2-(Pyrazin-2-yl)butanoic acid in organic solvents
Executive Summary
2-(Pyrazin-2-yl)butanoic acid presents a unique solubility profile due to its amphoteric nature . It contains a basic pyrazine ring (weak base, pKa ~0.5–1.5) and an acidic carboxylic acid tail (pKa ~4.5). This dual functionality often leads to "false negatives" in solubility screening—where the compound appears insoluble due to zwitterionic interactions or incorrect pH states rather than intrinsic lipophobicity.
This guide provides a root-cause analysis of common solubility failures and actionable protocols to resolve them.
Part 1: Diagnostic Workflow
Before altering your solvent system, identify the specific failure mode using the decision tree below.
Figure 1: Decision matrix for diagnosing solubility failures based on solvent class and physical state.
Part 2: Troubleshooting Guide (Q&A)
Category A: Solvent Selection & Dissolution[1]
Q1: Why is the compound insoluble in Dichloromethane (DCM) despite being an organic acid? Diagnosis: This is likely due to intermolecular hydrogen bonding or zwitterion formation. Explanation: While the butyric acid chain suggests lipophilicity, the pyrazine ring is highly polar. In non-hydrogen-bonding solvents like DCM, the carboxylic acid protons may H-bond with the pyrazine nitrogens of neighboring molecules, forming a stable, insoluble crystal lattice (dimerization/polymerization). Solution:
-
Add a Hydrogen Bond Donor/Acceptor: Add 2-5% Methanol (MeOH) to the DCM. This disrupts intermolecular H-bonds and solvates the polar head groups.
-
Acidify: Add 0.1% Acetic Acid or Trifluoroacetic acid (TFA). This ensures the molecule is fully protonated (breaking zwitterions) and improves solubility in organic media.
Q2: I am trying to crystallize from Hexanes/Ethyl Acetate, but it oils out. Why? Diagnosis: The "Oiling Out" phenomenon usually indicates the presence of impurities (often residual high-boiling solvents like DMF or acetic acid) or that the solvent polarity gap is too wide. Explanation: this compound has a low melting point relative to pure pyrazine carboxylic acids due to the flexible alkyl chain. When an anti-solvent (Hexane) is added too quickly, the compound precipitates as a supercooled liquid (oil) rather than organizing into a crystal lattice. Solution:
-
Re-dissolve the oil in a minimum amount of warm Ethyl Acetate.
-
Seed the solution with a tiny crystal of the pure product (if available) or scratch the glass surface.
-
Slow Addition: Add Hexane dropwise with vigorous stirring until slight turbidity persists, then let it stand at room temperature (do not cool immediately).
Category B: pH-Dependent Solubility (Extraction Issues)
Q3: The compound is stuck in the aqueous layer during extraction. How do I recover it? Diagnosis: The pH of your aqueous layer is likely too high (basic) or near the isoelectric point. Explanation:
-
pH > 5: The carboxylic acid is deprotonated (
). The molecule is a water-soluble salt. -
pH < 1: The pyrazine nitrogen may be protonated (
). The molecule is a water-soluble salt. Solution (The "Goldilocks" Zone):
-
Adjust the aqueous pH to 3.0 – 4.0 (using 1N HCl or Citric Acid). This targets the free acid form (
). -
Extract with 2-MeTHF (2-Methyltetrahydrofuran) or IPA:CHCl3 (1:3) . These solvents are more effective than DCM for polar heterocycles.
-
Note: Avoid saturating with NaCl (salting out) if using DCM, as this can sometimes force the polar organic into the aqueous phase; however, for EtOAc extractions, brine helps.
Part 3: Data & Compatibility Matrix
The following table summarizes solvent compatibility based on the structural properties of pyrazine-alkanoic acids [1, 2].
| Solvent System | Solubility Rating | Primary Use Case | Notes |
| Water (pH 7) | High (as salt) | Formulation / Waste | Soluble as carboxylate anion. |
| Water (pH 3-4) | Low | Precipitation | Ideal pH for precipitating the free acid. |
| Methanol / Ethanol | High | Dissolution / Transfer | Excellent H-bonding capability. |
| DCM | Moderate / Poor | Extraction | Often requires 2-5% MeOH to fully dissolve. |
| Ethyl Acetate | Moderate | Crystallization | Good solvent for recrystallization if heated. |
| Hexane / Heptane | Insoluble | Anti-solvent | Use to force precipitation. |
| DMSO / DMF | Very High | Stock Solutions | Hard to remove; avoid for final purification. |
Part 4: Validated Protocols
Protocol A: The "Rescue" Extraction (For material stuck in water)
Use this when standard extractions yield low recovery.
-
Cool the aqueous mixture to 0–5°C.
-
Acidify slowly with 1M HCl to pH 3.5 . (Monitor with pH meter, not paper, for precision).
-
Add Solvent: Add a mixture of Chloroform:Isopropanol (3:1) . The ratio is critical; IPA helps solvate the polar pyrazine ring.
-
Agitate: Stir vigorously for 10 minutes (do not just shake).
-
Separate: Collect the organic layer. Repeat 3x.
-
Dry: Dry over
(Sodium Sulfate), filter, and evaporate.
Protocol B: Recrystallization (To fix oiling out)
-
Dissolve crude solid in minimal boiling Isopropyl Acetate (IPAc) or Ethyl Acetate .
-
If insoluble particles remain, filter hot.
-
Remove from heat. Add Heptane dropwise until the solution turns slightly cloudy.
-
Add a drop of Methanol to clear the cloudiness.
-
Allow to cool to Room Temperature slowly (wrap flask in foil/towel to insulate).
-
Once solids appear, move to 4°C fridge.
References
-
PubChem. (2025).[1][2] 2-Pyrazinecarboxylic acid: Chemical and Physical Properties. National Library of Medicine. [Link][3]
-
ScienceMadness Wiki. (2020). Butyric acid: Properties and Solubility. [Link]
-
Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. [Link]
- Foye, W. O. (2008). Principles of Medicinal Chemistry. (General reference for pKa of heterocycles and solubility of zwitterions).
Sources
resolving hygroscopic issues with 2-(Pyrazin-2-yl)butanoic acid powder
This guide provides comprehensive troubleshooting advice and best practices for researchers, scientists, and drug development professionals working with 2-(Pyrazin-2-yl)butanoic acid powder, focusing specifically on challenges related to its potential hygroscopicity. Given that the parent pyrazine molecule is known to be a deliquescent crystal, derivatives such as this butanoic acid analog warrant careful handling to ensure experimental reproducibility and material integrity.[1]
This document is structured to provide immediate answers through a Frequently Asked Questions (FAQ) section, followed by in-depth troubleshooting guides and detailed protocols for characterization and handling.
Frequently Asked Questions (FAQs)
Q1: My this compound powder appears clumpy and is difficult to weigh accurately. What is happening?
A: This is a classic sign of moisture absorption. Hygroscopic powders attract and retain water molecules from the atmosphere, which can lead to increased particle cohesion through the formation of liquid bridges.[2][3] This results in clumping, caking, and poor flowability, making accurate weighing and dosing challenging.[2][4] The weight of the powder will also be artificially inflated by the absorbed water, leading to significant errors in concentration calculations.
Q2: What are the ideal storage conditions for this powder to prevent moisture uptake?
A: To minimize moisture exposure, the powder should be stored in a tightly sealed container, preferably made of a material with low moisture permeability like glass or a multi-layered foil pouch.[5] For enhanced protection, store this primary container inside a secondary enclosure with a desiccant, such as a desiccator cabinet or a sealed bag with silica gel packs.[6] The ideal environment is a controlled, low-humidity setting.[2][7]
Q3: I suspect my powder has already absorbed moisture. Can I dry it?
A: Yes, but it must be done with caution. Mild drying conditions are recommended to avoid thermal degradation or inducing a phase change in the material. A common method is drying in a vacuum oven at a low temperature (e.g., 30-40 °C) for several hours. However, the optimal conditions should be determined by thermal analysis (e.g., TGA) to identify the dehydration temperature without causing decomposition. Always re-characterize a sample of the dried material to ensure its purity and physical form have not been compromised.
Q4: What immediate steps should I take during an experiment if I notice the powder becoming sticky?
A: If you observe changes during handling, immediately transfer the powder to a controlled environment with low relative humidity (RH), such as a nitrogen-purged glove box or a balance enclosure connected to a dehumidifier.[7] This will minimize further moisture uptake. For critical applications, it is advisable to discard the affected portion and use fresh material from a properly stored container for the remainder of the experiment.
In-Depth Troubleshooting Guides
This section addresses specific experimental issues arising from the hygroscopic nature of this compound.
Issue 1: Inconsistent Analytical Results and Poor Reproducibility
-
Root Cause: The primary cause is the continuous change in the sample's mass due to moisture absorption from the ambient environment. This directly affects the true amount of the active pharmaceutical ingredient (API) being analyzed, leading to variability in assays, dissolution profiles, and other quantitative tests.
-
Mechanistic Insight: Moisture can act as a plasticizer, potentially inducing a change from a crystalline to an amorphous state. Amorphous solids are typically more hygroscopic and have different physical properties, including solubility, which can drastically alter experimental outcomes.
-
Solution Workflow:
-
Quantify the Hygroscopicity: Perform Dynamic Vapor Sorption (DVS) analysis on a sample to understand its moisture sorption-desorption behavior. This will identify the critical relative humidity (cRH) at which significant water uptake occurs.[][9]
-
Environmental Control: Conduct all powder handling, weighing, and sample preparation in an environment where the relative humidity is maintained well below the determined cRH. A target of <25% RH is a robust starting point for many moisture-sensitive compounds.[10]
-
Sample Handling: Use a dry, inert gas (like nitrogen or argon) to blanket the powder during transfer and weighing. Work quickly and efficiently to minimize the duration of environmental exposure.
-
Issue 2: Manufacturing Challenges: Poor Powder Flow, Caking, and Blockages
-
Root Cause: Moisture absorption increases inter-particle cohesive forces, leading to poor flowability and the formation of stable agglomerates (caking).[2][11]
-
Mechanistic Insight: As powder particles adsorb moisture, thin layers of water form on their surfaces. At particle-particle contact points, these layers merge to form liquid bridges, creating strong capillary forces that hold the particles together and resist flow.[3]
-
Solutions:
-
Humidity Control in Processing: The most effective solution is to control the humidity throughout the manufacturing or handling process using industrial dehumidifiers and climate control systems.[2]
-
Formulation with Excipients: Incorporate excipients that can mitigate hygroscopicity. This can be achieved by adding moisture scavengers (e.g., certain grades of microcrystalline cellulose, colloidal silicon dioxide) or by co-processing the API with non-hygroscopic fillers and binders.[12][13][14][15][16]
-
Particle Engineering: In advanced development, strategies like co-crystallization can be employed to create a new crystalline form of the API with inherently lower hygroscopicity.[13][17][[“]]
-
Protocols and Best Practices
Protocol 1: Characterizing Hygroscopicity with Dynamic Vapor Sorption (DVS)
This protocol provides a self-validating method to quantitatively assess the hygroscopic nature of your specific batch of this compound.
Objective: To determine the moisture sorption and desorption isotherm and classify the material's hygroscopicity.
Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of the powder into a DVS sample pan.
-
Drying Stage: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25 °C until a stable weight is achieved ( dm/dt ≤ 0.002% per minute). This establishes the dry mass of the sample.
-
Sorption Stage: Increase the relative humidity (RH) in stepwise increments (e.g., 10% steps) from 0% to 90% RH. At each step, allow the sample to equilibrate until a stable weight is reached.
-
Desorption Stage: Decrease the RH in the same stepwise fashion from 90% back down to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: Plot the percentage change in mass against the RH to generate a sorption-desorption isotherm. Use the mass gain at 80% RH to classify the material according to established standards.
Data Interpretation:
| Hygroscopicity Classification | Mass Increase at 25°C and 80% RH | Description |
| Non-hygroscopic | < 0.2% | Essentially no moisture uptake. |
| Slightly hygroscopic | ≥ 0.2% and < 2% | Small amount of moisture uptake. |
| Moderately hygroscopic | ≥ 2% and < 15% | Significant moisture uptake. |
| Very hygroscopic | ≥ 15% | Extensive moisture uptake. |
| Source: Adapted from the European Pharmacopoeia. |
Protocol 2: Formulation Strategies with Low-Moisture Excipients
When developing a solid dosage form, selecting the right excipients is critical to protecting a moisture-sensitive API.
Objective: To select appropriate excipients that minimize water activity and enhance the stability of the final formulation.
Methodology:
-
Prioritize Low Water Activity (Aw): Select excipients with inherently low water activity (Aw ≤ 0.15). Water activity, not just total moisture content, is a more accurate predictor of API stability.[15]
-
Incorporate Moisture Scavengers: Use excipients that can preferentially adsorb any free moisture within the formulation.
-
Consider Co-Processing: Utilize co-processed excipients that combine multiple functionalities, such as moisture scavenging and excellent flow properties.
Recommended Excipients:
| Excipient | Function | Key Feature for Moisture Control |
| PEARLITOL® ProTec | Filler-Binder | Co-processed mannitol-starch with Aw ≤ 0.10 and moisture scavenging capability.[15] |
| MICROCEL® (SD Grades) | Filler-Binder | Microcrystalline cellulose grades with low water activity (Aw 0.05–0.15).[15] |
| Syloid® FP Silicas | Glidant, Carrier | Porous silica that can physically adsorb moisture within a formulation.[16] |
| XYLISORB® xylitol | Filler, Sweetener | Polyol with an Aw ≤ 0.15, suitable for tablets and capsules.[15] |
Visual Workflow and Data Guides
Sources
- 1. Pyrazine - Wikipedia [en.wikipedia.org]
- 2. solids-solutions.com [solids-solutions.com]
- 3. Effect of Moisture on Powder Flow Properties of Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apdynamics.com [apdynamics.com]
- 5. researchgate.net [researchgate.net]
- 6. Securing the packaged goods, inner packaging – Transport Informations Service [tis-gdv.de]
- 7. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 9. skpharmteco.com [skpharmteco.com]
- 10. An innovative drug delivery form for hygroscopic pharmaceutical drugs [nutraceuticalbusinessreview.com]
- 11. rheologylab.com [rheologylab.com]
- 12. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 13. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. colorcon.com [colorcon.com]
- 15. Low Moisture Excipients for Moisture-Sensitive APIs [roquette.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. consensus.app [consensus.app]
pH adjustment strategies for maximum recovery of 2-(Pyrazin-2-yl)butanoic acid
Welcome to the technical support guide for maximizing the recovery of 2-(Pyrazin-2-yl)butanoic acid. This document provides in-depth guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) encountered during the isolation and purification of this molecule. Our approach is grounded in the fundamental principles of physical organic chemistry to ensure you have a robust and scientifically sound methodology.
Section 1: Fundamental Principles & Core Concepts
This section addresses the foundational knowledge required to manipulate the solubility of this compound for optimal recovery.
Q1: What is the scientific basis for using pH adjustment to recover this compound?
The strategy hinges on the molecule's amphoteric nature. It possesses both a weakly acidic carboxylic acid group and a weakly basic pyrazine ring. The state of ionization of these functional groups is dictated by the pH of the aqueous solution, which in turn governs the molecule's overall polarity and solubility.
-
Acidic Group: The butanoic acid moiety (-COOH) has a predicted acid dissociation constant (pKa) of approximately 3.76.[1] At pH values significantly below this pKa, the group is predominantly in its neutral, protonated (-COOH) form.
-
Basic Group: The nitrogen atoms in the pyrazine ring are weakly basic, with the pKa of protonated pyrazine being about 0.65.[2][3] This means the ring is largely neutral at pH values above 2.
By manipulating the pH, we can reversibly switch the molecule between a highly water-soluble ionic state (a salt) and a less water-soluble neutral state, enabling its separation from water-soluble impurities.
Q2: How does pH affect the solubility of this compound in aqueous and organic solvents?
The relationship between pH, ionization, and solubility is the cornerstone of the recovery process. This can be understood using the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the deprotonated (conjugate base) to protonated (acid) forms of a compound.[4][5][6]
-
High pH (pH > 6): The carboxylic acid group is deprotonated to its carboxylate form (-COO⁻). This ionic state significantly increases the molecule's polarity, making it highly soluble in aqueous solutions and largely insoluble in non-polar organic solvents.
-
Low pH (pH < 2): The carboxylic acid group is fully protonated and neutral (-COOH). In this state, the molecule is significantly less polar and exhibits its lowest aqueous solubility, making it prone to precipitation. This neutral form is more soluble in organic solvents.
This pH-dependent solubility is summarized in the table below.
| pH Range | Dominant Species | Predicted Aqueous Solubility | Predicted Organic Solvent Solubility (e.g., Ethyl Acetate) |
| pH > 6.0 | Pyrazinyl-butanoate (Anion) | High | Low |
| pH ≈ 3.8 (pKa) | 50% Anion / 50% Neutral | Moderate | Moderate |
| pH < 2.0 | Pyrazinyl-butanoic Acid (Neutral) | Low | High |
Section 2: Core Experimental Protocol
This section provides a detailed, step-by-step workflow for recovering this compound from a typical aqueous reaction mixture or crude extract.
Workflow: Maximizing Recovery via pH-Mediated Precipitation
This protocol is designed to isolate the target compound by first dissolving it as a salt at high pH to remove non-polar impurities, followed by precipitation at low pH.
Caption: Workflow for pH-mediated recovery.
Detailed Steps:
-
Initial Dissolution and Wash (Basification):
-
Begin with your crude product in an aqueous solution.
-
Slowly add a 2M solution of sodium hydroxide (NaOH) while monitoring with a calibrated pH meter until the pH is stable between 9.0 and 10.0. Ensure all solids are dissolved. This converts the target compound to its highly soluble sodium salt.
-
Transfer the basic aqueous solution to a separatory funnel and extract twice with an equal volume of a suitable organic solvent like ethyl acetate or dichloromethane. This step removes non-polar, non-acidic impurities.
-
Discard the organic layers. The product of interest remains in the aqueous phase.
-
-
Precipitation (Acidification):
-
Place the aqueous solution in an ice bath and cool to 0-5 °C with gentle stirring. Lower temperatures generally decrease the solubility of the neutral form, improving recovery.[7]
-
Slowly, and with vigorous stirring, add a 3M solution of hydrochloric acid (HCl) dropwise. Rapid addition can cause the formation of an oil or amorphous solid which is difficult to handle.
-
Monitor the pH closely. As the pH approaches the pKa (~3.8), the solution may become cloudy. Continue acidification until the pH is stable at or below 2.0 to ensure >99% of the compound is in its neutral, precipitating form.
-
Once precipitation is complete, continue stirring the cold slurry for at least one hour. This "aging" process allows for crystal growth and can improve filterability and purity.
-
-
Isolation and Drying:
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of ice-cold deionized water to displace residual HCl and other soluble impurities.
-
Dry the product under vacuum at a temperature not exceeding 40°C to prevent degradation.
-
Section 3: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the recovery process and provides scientifically grounded solutions.
Q3: I've adjusted the pH to 2.0, but my product has not precipitated. What went wrong?
This is a common issue that can arise from several factors.[8]
-
Cause 1: Insufficient Concentration: The concentration of your compound may be below its solubility limit, even at pH 2.0.
-
Solution: Reduce the total volume of the aqueous solution through evaporation (if the compound is thermally stable) before acidification. Alternatively, perform a solvent-based extraction. After acidification, extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate), combine the organic extracts, dry with a drying agent (like MgSO₄ or Na₂SO₄), filter, and evaporate the solvent.
-
-
Cause 2: Presence of Co-solvents: The crude mixture may contain organic solvents (e.g., ethanol, DMSO) that increase the solubility of the neutral form. The pKa of a compound can also shift depending on the solvent environment.[9][10][11]
-
Solution: If possible, remove the organic co-solvents by distillation or evaporation prior to pH adjustment. If this is not feasible, a solvent-based extraction as described above is the recommended course of action.
-
Q4: My product precipitated as a sticky oil or goo instead of a filterable solid. How can I resolve this?
"Oiling out" is a frequent challenge when precipitating organic molecules. It happens when the compound separates from the solution above its melting point or as a supersaturated amorphous liquid.
-
Cause 1: Rapid pH Change: Adding the acid too quickly can cause localized high concentrations of the neutral species, leading to rapid amorphous precipitation instead of crystalline growth.
-
Solution: Redissolve the oil by readjusting the pH to >9.0. Then, repeat the acidification, but add the acid much more slowly, ensuring vigorous stirring and maintaining a low temperature (0-5 °C).
-
-
Cause 2: High Impurity Levels: The presence of impurities can interfere with crystal lattice formation.
-
Solution: Re-dissolve the oil at high pH. Perform an additional extraction with an immiscible organic solvent to remove more impurities. Alternatively, consider a "solvent-antisolvent" precipitation. Dissolve the oil in a minimal amount of a good solvent (e.g., methanol) and slowly add a poor solvent (e.g., cold water) until the product precipitates as a solid.
-
-
Cause 3: Temperature: The precipitation temperature may be too high.
-
Solution: Ensure the solution is thoroughly chilled (0-5 °C) before and during acidification. Aging the slurry at this low temperature for an extended period can sometimes promote crystallization.
-
Q5: What is the optimal pH for complete precipitation? How far below the pKa should I go?
To maximize recovery, you need to shift the equilibrium far towards the neutral (protonated) form. The Henderson-Hasselbalch equation can guide this decision.[4]
pH = pKa + log([A⁻]/[HA])
Where [A⁻] is the concentration of the deprotonated (soluble) form and [HA] is the concentration of the protonated (less soluble) form.
| pH relative to pKa (3.8) | Target pH | % Protonated (HA) | % Deprotonated (A⁻) | Theoretical Recovery |
| pH = pKa | 3.8 | 50% | 50% | Incomplete |
| pH = pKa - 1 | 2.8 | ~91% | ~9% | Sub-optimal |
| pH = pKa - 2 | 1.8 | ~99% | ~1% | Recommended Target |
| pH = pKa - 3 | 0.8 | ~99.9% | ~0.1% | Excellent |
Recommendation: A target pH of 2.0 is a robust and practical choice, ensuring that over 99% of the compound is in its desired neutral form without needing excessively corrosive conditions.[12]
Q6: Which acid and base should I use for pH adjustment?
-
Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are excellent choices. They are strong, inexpensive, and their corresponding salts (sodium or potassium chloride) are highly soluble in water, preventing them from co-precipitating with your product.
-
Acid: Hydrochloric acid (HCl) is generally preferred. It is a strong acid and forms highly soluble chloride salts. Sulfuric acid (H₂SO₄) can be used, but be aware that sulfate salts of certain counter-ions can have lower solubility. Avoid using organic acids like acetic acid, as they can contaminate your final product and act as buffers, making pH adjustment more difficult.
Visualization of pH-Solubility Relationship
The following diagram illustrates the relationship between the solution pH and the dominant form of this compound, which directly impacts its solubility and the success of the recovery strategy.
Caption: pH effect on ionization and solubility.
References
-
This compound - Physico-chemical Properties. ChemBK. [Link]
-
Pyrazine. PubChem, National Institutes of Health. [Link]
-
Henderson–Hasselbalch equation. Wikipedia. [Link]
-
Troubleshooting: The Workup. Department of Chemistry, University of Rochester. [Link]
-
Solvent Effects-Relative Conditions and pKa. Chemistry LibreTexts. [Link]
-
Mahinder Ramdin, et al. (2019). pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants. Industrial & Engineering Chemistry Research. [Link]
-
Pyrazine (FDB012468). FooDB. [Link]
-
MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. MetBioNet. [Link]
-
Empirical Conversion of pKa Values between Different Solvents and Interpretation of the Parameters. ACS Omega. [Link]
-
Butyric Acid. PubChem, National Institutes of Health. [Link]
-
The effect of pH on extraction of carboxylic acids. ResearchGate. [Link]
- Recovery of carboxylic acids from water by precipitation
-
Butyric acid. Wikipedia. [Link]
-
pKa Determination in non-Aqueous Solvents. The University of Liverpool Repository. [Link]
-
Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed. [Link]
-
(2E)-2-[(pyrazin-2-yl)methylidene]butanoic acid. ChemSrc. [Link]
-
A simple organic solvent precipitation method to improve detection of low molecular weight proteins. UQ eSpace, The University of Queensland. [Link]
-
Butanoic Acid - Structure, Properties, Uses. Turito. [Link]
-
(PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. [Link]
-
Preparation and Research Progress of Polymer-Based Anion Exchange Chromatography Stationary Phases. MDPI. [Link]
-
Pyrazine. Wikipedia. [Link]
-
How to Predict the pKa of Any Compound in Any Solvent. PubMed Central, National Institutes of Health. [Link]
-
Salt-Mediated Organic Solvent Precipitation for Enhanced Recovery of Peptides Generated by Pepsin Digestion. PubMed Central, National Institutes of Health. [Link]
-
6.2.2. Pyrazines. Thieme Chemistry. [Link]
-
What pH for Complete Reprotonation of an Acid? Reddit. [Link]
-
Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. [Link]
-
Acidities In Ethanol/Water Solvents; The Pka Of Hf. UNM Digital Repository. [Link]
-
Table of Acids with Ka and pKa Values. Southwest Minnesota State University. [Link]
-
Henderson Hasselbalch Equation. Save My Exams. [Link]
-
2-pyrazine carboxylic acid, 98-97-5. The Good Scents Company. [Link]
-
of which compound is very close to pKa of Butanoic acid? Filo. [Link]
-
Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. [Link]
-
2-Pyrazinecarboxylic acid. PubChem, National Institutes of Health. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Pyrazine - Wikipedia [en.wikipedia.org]
- 3. guidechem.com [guidechem.com]
- 4. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 5. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. "Acidities In Ethanol/Water Solvents;The Pka Of Hf." by Raymond M. Merrill [digitalrepository.unm.edu]
- 12. reddit.com [reddit.com]
Validation & Comparative
Advanced Characterization Guide: 1H NMR of 2-(Pyrazin-2-yl)butanoic Acid
[1]
Executive Summary
2-(Pyrazin-2-yl)butanoic acid (CAS: 1341089-82-4) is a critical heterocyclic building block used in the synthesis of pharmaceutical intermediates, particularly for antitubercular and kinase inhibitor scaffolds.[1][2][3][4] Its structural integrity is defined by the fusion of an electron-deficient pyrazine ring with a chiral butanoic acid tail.[1]
This guide provides a technical comparison of 1H NMR spectroscopy against alternative characterization methods (LC-MS, IR). While Mass Spectrometry confirms molecular weight, only 1H NMR definitively validates the regiochemistry of the alkyl attachment and the oxidation state of the carboxylic motif, which are frequent failure points in the synthesis of pyrazine derivatives.
Theoretical 1H NMR Profile & Assignment
The 1H NMR spectrum of this compound is distinct due to the strong anisotropic deshielding of the pyrazine ring and the inductive effect of the carboxylic acid.[1]
Predicted Spectral Data (Solvent: DMSO-d6)
Note: Chemical shifts (
| Assignment | Proton Count | Multiplicity | Approx.[1][3][4] Shift ( | Coupling ( | Structural Insight |
| COOH | 1H | Broad Singlet | 12.0 – 13.5 | N/A | Confirms free acid (disappears with D₂O shake).[1] |
| Pyrazine H-3 | 1H | Singlet (d) | 8.65 – 8.75 | ~1.5 Hz | Most deshielded aromatic proton; adjacent to alkyl group.[1] |
| Pyrazine H-5, H-6 | 2H | Multiplet (AB) | 8.50 – 8.60 | ~2.5 Hz | Characteristic "roofing" effect of pyrazine ring protons.[1] |
| 1H | Triplet (dd) | 3.80 – 4.10 | ~7.0 Hz | Diagnostic signal; confirms alkylation at C2 position.[1] | |
| 2H | Multiplet | 2.00 – 2.20 | ~7.0 Hz | Diastereotopic nature may cause complex splitting.[1] | |
| 3H | Triplet | 0.85 – 0.95 | ~7.4 Hz | Terminal methyl group; integration reference.[1] |
Mechanistic Interpretation[1]
-
The Pyrazine "Fingerprint" (8.5–8.8 ppm): Unlike benzene derivatives, the pyrazine nitrogens pull electron density, shifting ring protons significantly downfield. The H-3 proton (singlet-like) is the key marker for substitution at the C-2 position.[1]
-
The Chiral Center (
-CH): The proton at the chiral center ( 4.0 ppm) is deshielded by both the aromatic ring and the carbonyl group. Its coupling to the adjacent ethyl group confirms the chain length (differentiation from propanoic/acetic analogs).
Comparative Analysis: NMR vs. Alternatives
For drug development professionals, choosing the right analytical tool is about balancing speed vs. structural certainty .
Comparison Table: Reliability & Specificity
| Feature | 1H NMR | LC-MS (ESI) | FT-IR | Verdict |
| Molecular Weight | Indirect (via integration) | Superior (Direct m/z) | N/A | Use LC-MS for initial screening.[1] |
| Regioisomer ID | Superior (Coupling patterns) | Poor (Fragmentation often identical) | Poor | NMR is mandatory to distinguish 2- vs 3- isomers.[1] |
| Purity (Organic) | Excellent (Molar % of impurities) | Variable (Ionization bias) | Qualitative only | NMR is the "Gold Standard" for qNMR purity.[1] |
| Salt/Solvate ID | Excellent (Detects residual solvent) | N/A | Good (Crystal form) | NMR required for GMP release testing.[1] |
Critical Differentiation Scenarios
Scenario A: Distinguishing Acid vs. Ester Precursor
-
The Problem: Synthesis often involves hydrolysis of Ethyl 2-(pyrazin-2-yl)butanoate.[1] Incomplete hydrolysis is a common impurity.
-
NMR Solution: The ester precursor displays a diagnostic quartet (~4.1 ppm) and triplet (~1.2 ppm) for the ethoxy group. The product (Acid) lacks these and shows the broad COOH peak >12 ppm.
-
LC-MS Limitation: In-source fragmentation can sometimes cleave the ester, giving a false "Acid" signal (m/z 167) even if the ester is present. Only NMR provides unambiguous quantitation of the residual ester.
Scenario B: Distinguishing from Decarboxylated Byproduct
-
The Problem: Under high heat, the carboxylic acid can decarboxylate to form 2-propylpyrazine.
-
NMR Solution: The
-proton in the byproduct shifts upfield (from ~4.0 to ~2.6 ppm) and becomes a methylene (CH2) rather than a methine (CH).
Experimental Protocol
To ensure reproducible data for regulatory filing or internal QC, follow this self-validating protocol.
Step-by-Step Methodology
-
Sample Preparation:
-
Acquisition Parameters (400 MHz+):
-
Pulse Angle: 30° (maximizes sensitivity).
-
Relaxation Delay (D1):
5 seconds. (Crucial for accurate integration of the aromatic protons which have long T1 times). -
Scans: 16–64 (Sufficient for >10 mg).
-
-
Processing:
-
Reference DMSO residual peak to 2.50 ppm .
-
Apply exponential multiplication (LB = 0.3 Hz) to resolve fine coupling in the pyrazine ring.
-
-
Validation Check:
-
Integrate the terminal methyl triplet (0.9 ppm) to 3.00 .
-
Check if the aromatic region integrates to 3.00 . If <3.00, check for deuterium exchange or paramagnetic impurities.
-
Workflow Visualization
The following diagram outlines the logical decision tree for validating the identity of the compound using 1H NMR.
Figure 1: Logical decision tree for the structural verification of this compound via 1H NMR.
References
-
Sigma-Aldrich (Merck). this compound Product Page (CAS 1341089-82-4).[1] Retrieved from [1]
-
Reich, H. J. Structure Determination Using Spectroscopic Methods: Chemical Shifts of Heterocycles.[5] University of Wisconsin-Madison.[1] Retrieved from
-
ChemicalBook. NMR Spectrum of Pyrazine-2-carboxylic acid (Analog Reference). Retrieved from
-
National Institute of Standards and Technology (NIST). Butanoic Acid 1H NMR Data. NIST Chemistry WebBook.[6] Retrieved from
Sources
- 1. ECMDB: Pyrazinic acid (ECMDB02069) (M2MDB000435) [ecmdb.ca]
- 2. chembk.com [chembk.com]
- 3. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
- 4. 2-butano | Sigma-Aldrich [sigmaaldrich.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
mass spectrometry fragmentation patterns of 2-(Pyrazin-2-yl)butanoic acid
Title: Mass Spectrometry Profiling of 2-(Pyrazin-2-yl)butanoic Acid: A Comparative Guide for Impurity Profiling
Executive Summary & Application Context
Target Analyte: this compound (MW: 166.18 Da) Relevance: Critical process impurity and intermediate in the synthesis of pyrazine-based pharmaceuticals (e.g., Pyrazinamide analogs, Bortezomib precursors).[1] The Challenge: Differentiating this branched-chain acid from its linear isomer (4-(Pyrazin-2-yl)butanoic acid) and decarboxylated degradants.[1]
This guide compares Electron Ionization (EI) and Electrospray Ionization (ESI) fragmentation patterns. It provides a mechanistic breakdown of the diagnostic ions required to validate the position of the alkyl branch—a critical quality attribute (CQA) in drug development.
Comparative Analysis: EI (GC-MS) vs. ESI (LC-MS/MS)
This section contrasts the "Hard" ionization of GC-MS with the "Soft" ionization of LC-MS, highlighting which technique is superior for structural elucidation versus quantification.
| Feature | Electron Ionization (EI) - 70 eV | Electrospray Ionization (ESI) - (+/-) Mode |
| Primary Utility | Structural Fingerprinting: High-energy fragmentation validates the position of the pyrazine ring on the butanoic chain.[1] | Quantification & Screening: Soft ionization preserves the molecular ion for trace analysis in biological matrices. |
| Molecular Ion | Weak ( | Strong ( |
| Base Peak | m/z 138 or 121: Driven by McLafferty rearrangement or benzylic-type cleavage.[1] | m/z 121: Driven by decarboxylation (loss of |
| Diagnostic Power | High: Distinguishes isomers via specific rearrangement ions (e.g., McLafferty). | Medium: Isomers often yield identical product ions (m/z 121) unless |
Detailed Fragmentation Mechanisms
Mechanism A: The McLafferty Rearrangement (EI Diagnostic)
The most definitive structural proof for This compound is the McLafferty rearrangement.[1] This pathway is only possible because the ethyl group at the
-
Trigger: The nitrogen of the pyrazine ring or the carbonyl oxygen abstracts a
-hydrogen from the terminal methyl of the ethyl group. -
Cleavage: Breaking of the
-bond. -
Neutral Loss: Ethylene (
, 28 Da). -
Diagnostic Ion: m/z 138 (Radical Cation).
Note: The linear isomer, 4-(Pyrazin-2-yl)butanoic acid, cannot undergo this specific rearrangement to produce m/z 138, making this the key differentiator.[1]
Mechanism B: Benzylic-Type -Cleavage (EI & ESI)
The bond connecting the pyrazine ring to the carboxylic chain is weakened by the aromatic system.
-
Process: Homolytic cleavage of the C-COOH bond.
-
Neutral Loss:
(45 Da).[2] -
Fragment Ion: m/z 121 (
).[1] -
Observation: This is often the base peak in ESI-MS/MS product ion spectra.
Mechanism C: Decarboxylation (ESI Negative Mode)
In negative mode (
-
Transition:
. -
Mechanism: Charge migration from the carboxylate to the
-carbon, stabilized by the electron-deficient pyrazine ring.
Visualization of Fragmentation Pathways
The following diagram maps the competitive fragmentation pathways, highlighting the specific bonds broken to generate the diagnostic ions.
Caption: Figure 1. Competitive fragmentation pathways for this compound. The m/z 138 ion is the specific diagnostic marker for the branched ethyl group.
Experimental Protocol: Differentiating Isomers
This protocol validates the identity of the compound against its linear isomer using a Triple Quadrupole Mass Spectrometer (LC-MS/MS).
Objective: Distinguish this compound from 4-(Pyrazin-2-yl)butanoic acid.
Step 1: Source Optimization (ESI)
-
Mode: Positive (
) is preferred for pyrazines due to the basic nitrogen. -
Solvent: 0.1% Formic Acid in 50:50 Water:Acetonitrile. (Acidic pH ensures protonation of the pyrazine ring).
-
Flow Rate: 0.3 mL/min.
Step 2: MS2 Acquisition
-
Precursor: Select m/z 167.1 (
). -
Collision Energy (CE): Ramp from 10 to 40 eV.
Step 3: Data Analysis & Criteria
-
Look for m/z 139 (ESI equivalent of McLafferty):
-
In ESI, the rearrangement often yields
. -
2-Isomer (Target): Will show a transition
(Loss of ethylene from the ethyl branch). -
4-Isomer (Linear): Cannot lose ethylene via this mechanism; typically loses water (
) or formic acid ( ).[1]
-
-
Ratio Check: Calculate the ratio of
. A high ratio indicates the branched 2-isomer.
Quantitative Data Summary
| Fragment Ion (m/z) | Origin | Relative Intensity (EI) | Relative Intensity (ESI+) | Diagnostic Utility |
| 166 / 167 | Molecular Ion ( | < 10% | 100% (Base) | Confirms MW |
| 149 | Loss of OH / | 20-30% | 40-60% | Generic Acid Marker |
| 138 / 139 | McLafferty Rearrangement | 60-80% | Variable | High (Isomer Specific) |
| 121 | 100% (Base) | 80-90% | Pyrazine Core Marker | |
| 94 | Pyrazine Ring Fragment | 40-50% | < 10% | Core Confirmation |
References
-
McLafferty, F. W. (1959).[3] "Mass Spectrometric Analysis. Molecular Rearrangements". Analytical Chemistry. Link
-
NIST Mass Spectrometry Data Center. "Butanoic acid, fragmentation patterns". NIST Chemistry WebBook. Link
-
Doc Brown's Chemistry. "Mass spectrum of butanoic acid and fragmentation patterns". Link
-
Prasain, J. (2009).[4] "Ion fragmentation of small molecules in mass spectrometry". University of Alabama at Birmingham. Link
-
Science Ready. "Mass Spectrometry Fragmentation Patterns". Link
Sources
A Comparative Guide to the FTIR Spectral Identification of 2-(Pyrazin-2-yl)butanoic Acid
For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of novel compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 2-(Pyrazin-2-yl)butanoic acid, a heterocyclic carboxylic acid of interest in medicinal chemistry. In the absence of a publicly available reference spectrum, this guide establishes a robust framework for its identification by comparing its predicted spectral features against those of structurally related alternatives. This approach is designed to empower researchers to confidently identify this molecule and differentiate it from potential synthetic precursors or impurities.
The Analytical Imperative: Why FTIR is a Critical First-Pass Identification Tool
FTIR spectroscopy is a powerful, rapid, and non-destructive analytical technique that probes the vibrational modes of molecules.[1][2] When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds within the molecule. This absorption pattern creates a unique spectral "fingerprint," providing valuable information about the functional groups present. For a molecule like this compound, which contains both a carboxylic acid moiety and a pyrazine ring, FTIR is exceptionally well-suited for confirming the presence of these key structural features.
Deconstructing the Molecule: Predicting the FTIR Spectrum of this compound
The FTIR spectrum of this compound can be logically predicted by considering the characteristic absorption peaks of its constituent parts: the butanoic acid chain and the pyrazine ring.
The Carboxylic Acid Signature: Broad and Sharp Signals
The carboxylic acid group provides some of the most distinct peaks in an infrared spectrum.
-
O-H Stretch: A very broad and intense absorption band is expected in the region of 3300-2500 cm⁻¹ . This broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids readily form.
-
C-H Stretches: Superimposed on the broad O-H band, sharper peaks between 3000-2850 cm⁻¹ will arise from the C-H stretching vibrations of the ethyl group on the butanoic acid chain.
-
C=O Stretch: A strong, sharp absorption peak is anticipated between 1720-1700 cm⁻¹ , characteristic of the carbonyl group in a saturated carboxylic acid dimer.
-
C-O Stretch and O-H Bend: Look for moderate bands in the 1300-1200 cm⁻¹ region (C-O stretching) and near 920 cm⁻¹ (out-of-plane O-H bend).
The Pyrazine Ring Fingerprint: Aromatic and Heterocyclic Vibrations
The pyrazine ring contributes a series of peaks, primarily in the fingerprint region (below 1600 cm⁻¹).
-
C-H Aromatic Stretches: Weak to moderate peaks are expected just above 3000 cm⁻¹ (e.g., 3050-3010 cm⁻¹), which may be masked by the broad O-H stretch.
-
C=N and C=C Ring Stretches: A series of moderate to sharp bands between 1600-1400 cm⁻¹ are characteristic of the stretching vibrations within the aromatic pyrazine ring.
-
C-H In-Plane and Out-of-Plane Bending: The fingerprint region below 1000 cm⁻¹ will contain a pattern of sharp peaks corresponding to the bending vibrations of the C-H bonds on the pyrazine ring.
The following table summarizes the predicted FTIR peaks for this compound.
| Predicted Peak Position (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3300-2500 | O-H Stretch (H-bonded) | Carboxylic Acid | Strong, Very Broad |
| 3050-3010 | C-H Stretch | Pyrazine Ring | Weak to Medium |
| 2975-2850 | C-H Stretch (sp³) | Butanoic Acid Chain | Medium |
| 1720-1700 | C=O Stretch | Carboxylic Acid | Strong, Sharp |
| 1600-1400 | C=N and C=C Ring Stretches | Pyrazine Ring | Medium to Weak, Sharp |
| ~1450 and ~1380 | C-H Bend (sp³) | Butanoic Acid Chain | Medium |
| 1300-1200 | C-O Stretch | Carboxylic Acid | Medium |
| Below 1000 | C-H Out-of-Plane Bending | Pyrazine Ring | Medium to Strong, Sharp |
| ~920 | O-H Out-of-Plane Bend | Carboxylic Acid | Medium, Broad |
Comparative Analysis: Distinguishing this compound from Alternatives
To confidently identify the target compound, it is crucial to compare its spectrum with those of plausible alternatives, such as a simple pyrazine derivative (2-methylpyrazine) and a related carboxylic acid (pyrazine-2-carboxylic acid).
Alternative 1: 2-Methylpyrazine
This compound contains the pyrazine ring but lacks the carboxylic acid functionality. Its FTIR spectrum will be significantly different.
-
Absence of Broad O-H Stretch: The most telling difference is the complete lack of the very broad absorption band from 3300-2500 cm⁻¹.[3]
-
Absence of C=O Stretch: There will be no strong, sharp peak around 1700 cm⁻¹.[3]
-
Presence of Pyrazine and Alkyl Peaks: The spectrum will show the characteristic pyrazine ring vibrations (1600-1400 cm⁻¹) and sp³ C-H stretches (~2975-2850 cm⁻¹).[3][4]
Alternative 2: Pyrazine-2-carboxylic acid
This isomer is a closer structural relative and thus requires more careful spectral interpretation.
-
Presence of Carboxylic Acid Peaks: Like the target molecule, it will exhibit the broad O-H stretch and a strong C=O stretch.[5]
-
Absence of sp³ C-H Stretches: The key differentiator is the absence of the butanoic acid's alkyl chain. Therefore, the medium-intensity C-H stretching peaks between 2975-2850 cm⁻¹ will be absent or significantly weaker.[5]
-
Fingerprint Region Differences: The substitution pattern on the pyrazine ring is different, which will lead to subtle but reproducible differences in the pattern of peaks in the fingerprint region below 1000 cm⁻¹.
| Feature | This compound (Predicted) | 2-Methylpyrazine[3][4] | Pyrazine-2-carboxylic acid[5] |
| Broad O-H Stretch (3300-2500 cm⁻¹) | Present | Absent | Present |
| sp³ C-H Stretch (2975-2850 cm⁻¹) | Present (Medium) | Present (Medium) | Absent / Very Weak |
| C=O Stretch (1720-1700 cm⁻¹) | Present (Strong) | Absent | Present (Strong) |
| Pyrazine Ring Stretches (1600-1400 cm⁻¹) | Present | Present | Present |
This comparative analysis demonstrates that while pyrazine-2-carboxylic acid presents a similar spectrum, the presence or absence of the sp³ C-H stretches from the butanoic acid side chain is the definitive differentiating feature.
Visualizing the Key Structural Features and Analytical Workflow
To further clarify the relationship between molecular structure and spectral features, the following diagrams are provided.
Caption: Molecular structure and key functional groups for FTIR identification.
Caption: Logical workflow for sample analysis and identification via FTIR.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following protocol outlines the steps for obtaining an FTIR spectrum of a solid sample like this compound using the KBr pellet method. This method is chosen for its ability to produce high-quality spectra for solid samples.
Instrumentation and Materials
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Infrared-grade Potassium Bromide (KBr), desiccated
-
Spatula and weighing paper
-
Sample: this compound, finely powdered
Step-by-Step Methodology
-
Background Spectrum Acquisition:
-
Ensure the sample compartment of the FTIR spectrometer is empty.
-
Run a background scan to acquire a spectrum of the ambient atmosphere (primarily water vapor and CO₂). This will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation (KBr Pellet):
-
Place approximately 1-2 mg of the this compound sample into the agate mortar.
-
Add approximately 100-200 mg of dry KBr powder to the mortar. The sample-to-KBr ratio should be roughly 1:100.
-
Gently grind the mixture with the pestle for 1-2 minutes until a fine, homogeneous powder is obtained. The transparency of the final pellet depends on the particle size; smaller particles scatter less light.
-
Transfer a portion of the mixture into the pellet die.
-
Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for about 2 minutes to form a thin, transparent or translucent pellet.[6][7]
-
-
Sample Spectrum Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder in the FTIR spectrometer's sample compartment.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum should show absorbance or transmittance as a function of wavenumber (cm⁻¹).
-
Label the significant peaks and compare their positions and shapes to the predicted values and comparative spectra outlined in this guide.
-
Alternative Method: Attenuated Total Reflectance (ATR)
For even faster analysis with minimal sample preparation, Attenuated Total Reflectance (ATR) is an excellent alternative.[8][9] A small amount of the solid sample is simply placed onto the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. The spectrum is then acquired. While convenient, the relative peak intensities in an ATR spectrum may differ slightly from those in a transmission (KBr pellet) spectrum.[10]
Conclusion
The positive identification of this compound via FTIR spectroscopy is a process of systematic interpretation and comparison. By understanding the characteristic vibrational modes of the carboxylic acid and pyrazine functional groups, one can predict the key features of its infrared spectrum. The definitive identification is achieved by comparing the experimental spectrum to those of logical alternatives, with the presence of sp³ C-H stretching vibrations serving as a key differentiator from its close isomer, pyrazine-2-carboxylic acid. Following the detailed protocol provided will ensure the acquisition of a high-quality spectrum, enabling researchers to confidently verify the structure and purity of their synthesized compounds.
References
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
-
Oregon State University. (2020). FTIR instrumentation and theory. Retrieved from [Link]
-
Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]
-
Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]
-
Michigan State University. (n.d.). Principles of FTIR Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 2-Pyrazinecarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylpyrazine. Retrieved from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
Wikipedia. (n.d.). Attenuated total reflection. Retrieved from [Link]
Sources
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. jascoinc.com [jascoinc.com]
- 3. 2-Methylpyrazine | C5H6N2 | CID 7976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methylpyrazine(109-08-0) IR Spectrum [m.chemicalbook.com]
- 5. 2-Pyrazinecarboxylic acid | C5H4N2O2 | CID 1047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. shimadzu.com [shimadzu.com]
- 8. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 9. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]
- 10. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Bioassay Performance of Pyrazine-Based Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The pyrazine scaffold, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry.[1] Its derivatives have garnered significant attention for their broad spectrum of biological activities, establishing them as promising candidates for novel therapeutic agents.[1][2] This guide offers a comprehensive technical comparison of the bioassay results of various pyrazine-based acid derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. By presenting quantitative data, detailed experimental methodologies, and an exploration of their mechanisms of action, this document aims to provide researchers, scientists, and drug development professionals with a valuable resource to inform future research and development endeavors.
Anticancer Activity: Targeting the Engines of Cell Proliferation
Pyrazine derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a range of human cancers.[1][3] Their primary mechanism of action often involves the inhibition of key enzymes and signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[1] A notable area of investigation is their role as kinase inhibitors.[1][4]
Comparative Efficacy of Pyrazine-Based Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. Pyrazine-based compounds have been successfully developed as potent inhibitors of various kinases.[1][4] The following table summarizes the in vitro cytotoxic activity of several pyrazine-based acid derivatives against various cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.
| Compound Class | Derivative | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Imadazo[1,2-a]pyrazine | Compound 3c (pyridin-4-yl at pos. 2, benzyl at pos. 3) | Breast (MCF7), Colorectal (HCT116), CML (K652) - Average | 6.66 | - | - |
| 3-Amino-pyrazine-2-carboxamide | Compound 18i | Lung (NCI-H520) | 26.69 | - | - |
| Stomach (SNU-16) | 1.88 | - | - | ||
| Multiple Myeloma (KMS-11) | 3.02 | - | - | ||
| Bladder (SW-780) | 2.34 | - | - | ||
| Breast (MDA-MB-453) | 12.58 | - | - | ||
| Pyrazinoic Acid Derivative | Compound 6b | Liver (HepG2) | 2.52 | Sorafenib | 2.051 |
| Pyrazinoic Acid Derivative | Compound 5a | Liver (HepG2) | 3.46 | Roscovitine | 4.18 |
| Pyrazinoic Acid Derivative | Compound 4a | Liver (HepG2) | 4.4 | - | - |
| Diphenyl Pyrazole-Chalcone | Compound 6d | Head and Neck (HNO-97) | 10 | - | - |
| Diphenyl Pyrazole-Chalcone | Compound 6b | Head and Neck (HNO-97) | 10.56 | - | - |
Table 1: Comparative IC50 values of pyrazine-based acid derivatives in various cancer cell lines.[5][6][7][8]
Mechanism of Action: Kinase Inhibition and Downstream Signaling
Many anticancer pyrazine derivatives function as ATP-competitive kinase inhibitors, binding to the ATP pocket of either the active or inactive form of the enzyme.[4] This interaction can be reversible, through hydrogen bonding and hydrophobic interactions, or irreversible through covalent bonding.[4] For instance, the pyrazine nitrogen atom frequently acts as a hydrogen bond acceptor, interacting with amino acids in the hinge region of the kinase protein.[9]
The inhibition of kinases such as Fibroblast Growth Factor Receptors (FGFRs) and Cyclin-Dependent Kinase 9 (CDK9) disrupts downstream signaling pathways crucial for cancer cell survival.[5][7]
Figure 1: Inhibition of the FGFR signaling pathway by a pyrazine derivative.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[10][11] These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[10][11]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[12]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazine-based acid derivatives and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[12]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[10][12]
-
Absorbance Measurement: After incubating for 2 hours at room temperature in the dark, measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value using a dose-response curve.
Antimicrobial and Antiviral Activity: Combating Infectious Agents
Pyrazine derivatives also exhibit significant potential as antimicrobial and antiviral agents.[1][2]
Comparative Efficacy of Pyrazine-Based Antimicrobials
The antimicrobial activity of pyrazine derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Derivative | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Pyrazine-2-carboxylic acid | Compound P10 | Candida albicans | 3.125 | - | - |
| Pyrazine-2-carboxylic acid | Compound P4 | Candida albicans | 3.125 | - | - |
| Pyrazine-2-carboxylic acid | Compounds P3, P4, P7, P9 | Escherichia coli | 50 | - | - |
| Pyrazine-2-carboxylic acid | Compounds P6, P7, P9, P10 | Pseudomonas aeruginosa | 25 | - | - |
| Triazolo[4,3-a]pyrazine | Compound 2e | Escherichia coli | 16 | Ampicillin | 8 |
| Triazolo[4,3-a]pyrazine | Compound 2e | Staphylococcus aureus | 32 | Ampicillin | 32 |
| Diphenyl Pyrazole-Chalcone | Compound 6d | Escherichia coli | 7.8 | Ciprofloxacin | - |
| Diphenyl Pyrazole-Chalcone | Compound 6d | MRSA | 15.7 | - | - |
Table 2: Comparative MIC values of pyrazine-based acid derivatives against various microorganisms.[8][13][14]
Antiviral Activity of Favipiravir: A Case Study
Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) is a notable pyrazine-based antiviral agent.[15] It acts as a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[15] Favipiravir-RTP then selectively inhibits the RNA-dependent RNA polymerase (RdRp) of RNA viruses, thereby preventing viral replication.[15]
| Virus | Cell Line | EC50 (µM) |
| Influenza A Viruses | MDCK | 0.19 - 22.48 |
| SARS-CoV-2 | Vero E6 | 29.9 - 41.81 |
| Human Coronavirus 229E | - | 56.96 |
Table 3: Antiviral activity of Favipiravir and a related derivative against various viruses.[5][16][17][18]
Figure 2: Mechanism of antiviral action of Favipiravir.
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.[19]
Principle: An antimicrobial agent diffuses from a well through a solid agar medium that has been inoculated with a uniform suspension of bacteria. The agent's diffusion creates a concentration gradient, and if the organism is susceptible, a clear zone of inhibition will appear around the well.[20]
Step-by-Step Protocol:
-
Prepare Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Inoculate Agar Plate: Uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.[20]
-
Create Wells: Aseptically puncture wells into the agar plate using a sterile cork borer or the backside of a sterile pipette tip.[19]
-
Add Test Compound: Add a defined volume of the pyrazine derivative solution at a known concentration into the wells. Also, include a positive control (a known antibiotic) and a negative control (solvent).[19]
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.[19]
-
Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone of no growth around each well in millimeters.[19] A larger zone of inhibition indicates greater antimicrobial activity.[21]
Conclusion and Future Directions
Pyrazine-based acid derivatives represent a versatile and promising class of compounds with a wide array of biological activities.[1][2] The comparative bioassay data presented in this guide highlight their potential as anticancer, antimicrobial, and antiviral agents. The ability to readily modify the pyrazine scaffold allows for the fine-tuning of their pharmacological properties, offering a rich area for future research.[1] Further studies should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as in vivo evaluations to translate these promising in vitro results into clinically effective therapeutic agents.
References
-
Determination of IC50 values of carboxamide compounds 4, 6, 8, 10, 12,... - ResearchGate. Available at: [Link]
-
Al-Ostath, A., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Pharmaceuticals, 15(7), 868. Available at: [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available at: [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. Available at: [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC. Available at: [Link]
-
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Available at: [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. Available at: [Link]
-
Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed. Available at: [Link]
-
Sleeman, K., et al. (2010). In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses. Antimicrobial Agents and Chemotherapy, 54(6), 2517-2524. Available at: [Link]
-
Favipiravir and ivermectin show in vitro synergistic antiviral activity against SARS-CoV-2 | Semantic Scholar. Available at: [Link]
-
Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives - Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. Available at: [Link]
-
Agar well diffusion assay - YouTube. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC. Available at: [Link]
-
Antimicrobial study of pyrazine, pyrazole and imidazole carboxylic acids and their hydrazinium salts | Request PDF - ResearchGate. Available at: [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. Available at: [Link]
-
Physicochemical Characteristics and In Vitro Toxicity/Anti-SARS-CoV-2 Activity of Favipiravir Solid Lipid Nanoparticles (SLNs) - PMC - NIH. Available at: [Link]
-
Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC. Available at: [Link]
-
In silico evaluation of favipiravir-associated potential new drugs against polymerase enzyme of SARS-CoV-2 - ResearchGate. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
-
Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human - University of Cincinnati. Available at: [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - MDPI. Available at: [Link]
-
Favipiravir at high doses has potent antiviral activity in SARS-CoV-2-infected hamsters, whereas hydroxychloroquine lacks activity - ResearchGate. Available at: [Link]
-
Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids - MDPI. Available at: [Link]
-
MTT Cell Assay Protocol. Available at: [Link]
-
Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Available at: [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. Available at: [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. researchhub.com [researchhub.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. atcc.org [atcc.org]
- 13. rjpbcs.com [rjpbcs.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Physicochemical Characteristics and In Vitro Toxicity/Anti-SARS-CoV-2 Activity of Favipiravir Solid Lipid Nanoparticles (SLNs) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. hardydiagnostics.com [hardydiagnostics.com]
- 21. hereditybio.in [hereditybio.in]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
